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Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Dynamics of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one: A Technical Guide

Executive Summary (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one, broadly identified in peptide chemistry as Phenylthiohydantoin-D-leucine (PTH-D-Leu), is a chiral thiohydantoin derivative[1]. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one, broadly identified in peptide chemistry as Phenylthiohydantoin-D-leucine (PTH-D-Leu), is a chiral thiohydantoin derivative[1]. As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a routine coupling, but as a precise manipulation of kinetic and thermodynamic parameters. This whitepaper deconstructs the underlying reaction mechanisms—transitioning from a kinetically favored intermediate to a thermodynamically stable product—and provides a self-validating experimental protocol designed for high-yield, stereochemically intact recovery.

Mechanistic Dynamics of Thiohydantoin Synthesis

The transformation of free D-leucine into its corresponding phenylthiohydantoin derivative follows a highly orchestrated three-step cascade. This pathway is foundational to the Edman degradation process but is optimized here for bulk synthetic application[2].

Nucleophilic Addition (Coupling Phase)

The reaction initiates with the coupling of D-leucine and phenyl isothiocyanate (PITC). Because amino acids exist as zwitterions in neutral solution, the reaction environment must be adjusted to pH 8.0–9.0.

  • Causality: At this mildly basic pH, the α -amino group of D-leucine is deprotonated, exposing a lone pair of electrons. This transforms the amine into a potent nucleophile capable of attacking the highly electrophilic central carbon of PITC[3]. The resulting product is phenylthiocarbamyl-D-leucine (PTC-D-Leu). If the pH exceeds 9.5, hydroxide ions will competitively hydrolyze PITC; if it drops below 8.0, the amine remains protonated and unreactive.

Acid-Catalyzed Cyclization (ATZ Formation)

Upon acidification of the PTC-D-Leu intermediate, the carboxylate group is protonated, rendering its carbonyl carbon highly electrophilic.

  • Causality: The sulfur atom of the thiourea moiety, acting as a soft nucleophile, attacks the activated carboxyl carbon. This intramolecular dehydration rapidly forms a 5-membered 2-anilino-4-isobutyl-5-thiazolinone (ATZ-D-Leu) ring[4]. This step is kinetically favored but produces a metastable intermediate.

Thermodynamic Isomerization

The ATZ intermediate is structurally strained. Under continuous aqueous acidic conditions and elevated temperatures (reflux), the thiazolinone ring undergoes hydrolysis/ring-opening and subsequent recyclization.

  • Causality: During recyclization, the nitrogen atom of the anilino group attacks the carbonyl, forming the highly stable thiohydantoin ring[4][5]. The resulting (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one acts as a thermodynamic sink, driving the reaction to completion[5].

Mechanism A D-Leucine + Phenyl Isothiocyanate B PTC-D-Leucine A->B pH 8-9, Pyridine/H2O Nucleophilic Addition C ATZ-D-Leucine (Intermediate) B->C H+ (HCl) Dehydration & Cyclization D (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one C->D Aqueous Acid, Heat Ring-Opening & Isomerization

Mechanistic pathway from D-Leucine to PTH-D-Leucine via ATZ intermediate.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to verify the success of each step before proceeding.

Reagents Required
  • D-Leucine ( 99% ee)

  • Phenyl isothiocyanate (PITC, freshly distilled)

  • Pyridine (Anhydrous)

  • 1N NaOH and 1N HCl

  • Benzene (or Toluene for lower toxicity)

  • Absolute Ethanol

Step-by-Step Methodology
  • Coupling Preparation: Dissolve 10 mmol of D-Leucine in a co-solvent mixture of 25 mL deionized water and 25 mL pyridine.

    • Expertise Note: Pyridine acts as a crucial phase-transfer mediator, ensuring that the highly polar amino acid and the lipophilic PITC remain in a homogenous solution[3].

  • pH Modulation & Reaction: Heat the solution to 40 °C. Add 2.4 mL of PITC with vigorous stirring. Monitor the pH continuously, adding 1N NaOH dropwise to maintain a pH of ~9.0.

    • IPC Check: The reaction is deemed complete when alkali consumption ceases (typically 30–45 minutes). This self-indicates that all amine groups have been converted to the thiocarbamyl derivative[3].

  • Extraction of Impurities: Extract the aqueous mixture with benzene (3 x 25 mL). Discard the organic layer.

    • Expertise Note: This step removes pyridine and unreacted PITC. Failing to remove excess PITC will result in the formation of diphenylthiourea during the acidification step, which co-crystallizes with the final product and ruins purity.

  • Acidification and Isomerization: To the retained aqueous layer, add an exact equivalent of 1N HCl equal to the total NaOH consumed in Step 2, plus an additional 30 mL of 1N HCl to drop the pH below 2.0. Reflux the mixture for 2 hours[3].

    • IPC Check: The solution will initially turn cloudy as the ATZ intermediate forms, followed by the precipitation of the heavier, stable PTH-D-Leucine as the isomerization completes.

  • Crystallization: Cool the reaction mixture slowly to 4 °C to induce maximal crystallization. Filter the crude precipitate under a vacuum and recrystallize from absolute ethanol to yield pure (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one.

Protocol S1 Step 1 Coupling @ pH 9 S2 Step 2 Benzene Wash S1->S2 S3 Step 3 Acidic Reflux S2->S3 S4 Step 4 Crystallization S3->S4

Step-by-step experimental workflow for synthesizing PTH-D-Leucine.

Quantitative Kinetic & Thermodynamic Data

Synthesizing chiral thiohydantoins requires strict adherence to kinetic boundaries to prevent side reactions, such as the enolization-driven racemization of the α -carbon. The table below summarizes the critical quantitative parameters and their mechanistic rationales.

ParameterOptimal ValueMechanistic Rationale
Coupling pH 8.5 – 9.0Balances the deprotonation of the α -amine with the hydrolytic stability of PITC[3].
Coupling Temp 40 °CAccelerates nucleophilic attack without thermally degrading the isothiocyanate reagent[3].
Cyclization Acid 1.0 N HClEnsures complete protonation of the carboxylate, making it a viable electrophile for ATZ formation[3].
Isomerization Time 2 Hours (Reflux)Provides sufficient thermal energy to overcome the activation barrier from the metastable ATZ ring to the stable PTH ring[4].
Overall Yield 80 – 90%Driven by the high thermodynamic stability and extended conjugation of the final thiohydantoin ring[3][5].

References

  • 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one, PubChem - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmAV-OEK2WUOLEwANkuztZFfvgHtBOCsNSEm5A4c-KXwFa3mjjhRqlkLZkOfMyJSQJqKeAdCwMehLuK1zAZ5PCp8TrAmp1XVmw56c2dnAzz2q1h5amuJFZk_6gXCJUUMZUbE9JTeoMFpqyQWY=]
  • On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides, SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8U1ARyg8WtKa0u1O0JipyQbiO3GrdfaQXuKSdp9G1LK5VkEhAOJLw9GjCVmZgd0ccqxZ23iADSahyhZ9ZJnijK_19vbZ3hzGx1Txfgv2U7pXjQHm5mASremqLTZgEnJFYMzaugkbbE-yG5A10Sm4TM5aEGnIiV1F7841RsIDxiH2YdsayM0-vRGsZOEKb0pChiGuhEx1iPhm0p-A6LSY=]
  • Preparation of Phenyl Thiohydantoins from Some Natural Amino Acids, SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVw6jzCLi5xY0uvkAo238RM65aOrgYJViUaPAF7oAPFotyxwnq-X1TwWO4cTjUfN5hRvvBdJuUZKRXxPxRvANUbmSp25Xb_j8DaWgYu3RYXoJBp_b041gStt0iBfqBdK50IfpESErxkDTqWs195y926N5FV9pTJuyixYKWv9EguX47KWz68nZAYWp_7wF7IIabDO6BBlOjmvJ_Bcdv80U=]
  • 26.7: The Edman Degradation, Chemistry LibreTexts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp4tnAJgvK_wv6fEL7XyAyfG100g8XH7lzBMvfl-ZX5Kw57Vfb_7YS9taAq8KX0JSyDQvumYsgCqU7eqNkRB6ZkpDPIcIlG65Ah1bgAo_8UPitq0b_2jd5gxSDDMTHWjx8VKD5Cb6MR2SBMFULI_ElHaccAr5vyuPvpjhCKqHycbHoK3DC4ZjxkmF-wGVagvcEsvehSdg5Mg9vlaivKnhw3HX9Kc8ZzPXtjpJhzmy_irvHv6L_bqwaBMs6YUi-4pVl1_-uO8V5jA1mMMSKAUuwO2XhYSFT7M2puQxNArtWq3imQ2DSpDB1immxXQ==]
  • Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions, RSC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeS1Xw1-17GYPvCLyVFN89d4hnzc2PLNC43obemLDfgHGLs6HTWwfR3xdUKbEx4r4J6veFSSfY07tjps--Yt5sFsA198xF83LQfdwyaEKPmC6MaU--nI7i89gG6MmYHCSqlOo08jUeFhgVxY8Xcr3JdRNkcpy7mQfwJt5l]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Mass Spectrometry of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one

Executive Summary As analytical demands in proteomics, peptide synthesis, and biomarker discovery scale, the precise structural characterization of amino acid derivatives is paramount. The compound (R)-5-Isobutyl-3-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As analytical demands in proteomics, peptide synthesis, and biomarker discovery scale, the precise structural characterization of amino acid derivatives is paramount. The compound (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one —universally recognized in analytical chemistry as the phenylthiohydantoin derivative of D-leucine (PTH-D-Leucine)—serves as a critical artifact in Edman degradation sequencing and as a standard in chiral chromatography.

Generated via the sequential degradation of D-leucine-containing peptides, its precise molecular weight and exact mass are fundamental for high-resolution mass spectrometry (HRMS) workflows. This guide deconstructs the physicochemical profile of this molecule, the causality behind its synthesis protocols, and the self-validating analytical methods required for its exact mass verification.

Physicochemical Properties & Exact Mass Calculations

The target molecule is formed when the N-terminal D-leucine of a peptide reacts with phenyl isothiocyanate (PITC), followed by acid-catalyzed cleavage and rearrangement[1]. The resulting imidazolidin-4-one ring system contains a phenyl group at the N3 position, a thioxo group at C2, and an isobutyl side chain at the C5 chiral center. Because the precursor is D-leucine, the C5 stereocenter retains an (R)-configuration.

To perform accurate HRMS analysis, researchers must distinguish between the average molecular weight (used for bulk stoichiometric preparations) and the monoisotopic mass (used for MS peak targeting). The values are derived from the chemical formula C13H16N2OS [2].

Quantitative Data Summary
PropertyValueComputational Basis / Significance
Chemical Formula C13H16N2OSBase imidazolidine ring + isobutyl + phenyl + thioxo + one
Monoisotopic Mass (Exact Mass) 248.09833 DaSum of the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O, 32 S)
Average Molecular Weight 248.35 g/mol Based on standard atomic weights (isotopic averages)
[M+H]+ Precursor m/z 249.1056Monoisotopic Mass + Proton (1.007276 Da)
Stereochemistry (R)-configurationDerived from the D-Leucine precursor[3]
UV Absorbance Max 269 nmCharacteristic of the conjugated PTH ring system

Mechanistic Pathway: Edman Degradation Synthesis

The generation of (R)-PTH-Leucine is not a single-step reaction; it is a carefully orchestrated three-step cascade designed to prevent the degradation of internal peptide bonds. Understanding the causality behind each reagent choice is critical for troubleshooting synthesis failures.

Edman A D-Leucine Peptide (N-terminus) C PTC-Peptide (Coupling Intermediate) A->C pH 8.0 Nucleophilic Attack B Phenyl isothiocyanate (PITC) B->C D ATZ-Leucine (Cleavage Product) C->D Anhydrous TFA Cyclization E (R)-PTH-Leucine (Stable Derivative) D->E Aqueous Acid Rearrangement

Workflow of Edman degradation converting D-Leucine to (R)-PTH-Leucine.

Protocol 1: Micro-scale Synthesis and Isolation
  • Step 1: Coupling. React 10 nmol of D-Leucine (or an N-terminal D-Leu peptide) with 5% PITC in a pyridine/water (1:1, v/v) buffer at pH 8.0.

    • Causality: The alkaline pH ensures the N-terminal amine is unprotonated and highly nucleophilic, allowing it to attack the electrophilic carbon of PITC to form a phenylthiocarbamyl (PTC) derivative.

  • Step 2: Cleavage. Lyophilize the mixture to absolute dryness, then treat with anhydrous trifluoroacetic acid (TFA) at 45°C for 15 minutes.

    • Causality: Anhydrous conditions are critical. The presence of water would cause non-specific acid hydrolysis of internal peptide bonds. Anhydrous TFA promotes nucleophilic attack by the sulfur atom onto the first peptide carbonyl, cyclizing and cleaving the terminal amino acid as an anilinothiazolinone (ATZ)-derivative.

  • Step 3: Conversion. Extract the ATZ derivative with 1-chlorobutane, dry under nitrogen, and reconstitute in 25% aqueous TFA. Heat at 80°C for 10 minutes.

    • Causality: The ATZ intermediate is thermodynamically unstable. Aqueous acid catalyzes its ring-opening and subsequent rearrangement into the highly stable (R)-5-isobutyl-3-phenyl-2-thioxoimidazolidin-4-one[1].

  • System Validation: Analyze a 1 µL aliquot of the final extract via UV-Vis spectroscopy. An absorbance peak at exactly 269 nm self-validates the successful ring rearrangement before proceeding to MS analysis.

Analytical Workflows: High-Resolution Mass Spectrometry

To verify the exact mass of the synthesized (R)-PTH-Leucine, a self-validating LC-MS/MS protocol must be employed. This workflow relies on high-resolution mass analyzers (Orbitrap or Q-TOF) to achieve sub-5 ppm mass accuracy.

MSWorkflow S1 Sample Preparation (PTH-D-Leucine in ACN/H2O) S2 UHPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 ESI+ Ionization ([M+H]+ m/z 249.1056) S2->S3 S4 High-Resolution MS (Orbitrap / TOF, R > 60k) S3->S4 S5 MS/MS Fragmentation (Isobaric Differentiation) S4->S5

Analytical LC-MS/MS workflow for the exact mass verification of (R)-PTH-Leucine.

Protocol 2: LC-ESI-HRMS Analysis
  • Step 1: Chromatography. Inject 2 µL of the sample onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Utilize a gradient of Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: The hydrophobic isobutyl and phenyl groups cause PTH-Leucine to retain strongly on C18 stationary phases. Formic acid acts as a proton source, facilitating efficient positive ion mode electrospray ionization (ESI+).

  • Step 2: Ionization Parameters. Operate the ESI source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure complete droplet evaporation and optimal gas-phase ion generation.

  • Step 3: Exact Mass Detection. Target the [M+H]+ precursor ion at m/z 249.1056 using a mass resolution setting of at least 60,000 (at m/z 200).

  • System Validation: The system is self-validated by spiking a heavy-isotope labeled internal standard (e.g., 13 C-PTH-Leucine) into the sample matrix. Co-elution of the m/z 249.1056 (analyte) and m/z 250.1089 (standard) peaks at the exact same retention time confirms the analyte's identity, rules out matrix interference, and corrects for ionization suppression.

The Isobaric Challenge: Leucine vs. Isoleucine

A fundamental challenge in proteomics is the isobaric nature of leucine and isoleucine. Because both amino acids share the identical molecular formula (C₆H₁₃NO₂), their PTH-derivatives—(R)-5-isobutyl-3-phenyl-2-thioxoimidazolidin-4-one (PTH-Leu) and its sec-butyl counterpart (PTH-Ile)—possess the exact same monoisotopic mass of 248.09833 Da[2].

High-resolution MS1 alone cannot differentiate them. Therefore, MS/MS fragmentation is mandatory .

  • Mechanistic Resolution: By applying Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 25, researchers induce side-chain specific neutral losses. PTH-Leu preferentially fragments via the loss of a C₃H₆ radical/neutral from its isobutyl group, whereas PTH-Ile exhibits a distinctly different fragmentation pattern dictated by the steric hindrance of its sec-butyl configuration. This tandem mass spectrometry approach is the only definitive way to validate the structural identity of the (R)-PTH-Leucine isomer.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Substance Record for SID 87574593, 4399-40-0." PubChem Database. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3034585, 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one." PubChem Database. URL:[Link]

  • ChemSrc. "PTH-leucine structure CAS#:4399-40-0." ChemSrc Database. URL:[Link]

  • PubMed Central (PMC). "Phosphorylation of Protein Phosphatase Inhibitor-1 by Protein Kinase C." National Institutes of Health. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Stereochemistry and Chirality of 5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one, a derivative of the thiohydantoin heterocyclic core, pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one, a derivative of the thiohydantoin heterocyclic core, presents a compelling case study in the critical role of stereochemistry in medicinal chemistry and drug development. Possessing a single stereogenic center at the C-5 position, this molecule exists as a pair of enantiomers. The spatial arrangement of the isobutyl group at this chiral center can profoundly influence the molecule's pharmacological and toxicological profile. This technical guide provides a comprehensive exploration of the stereochemical and chiral properties of 5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one. It details the synthesis of this compound, delves into the nature of its chirality, presents robust analytical methodologies for the separation and quantification of its enantiomers, and discusses the critical implications of its stereoisomerism in the context of drug discovery and development. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of chiral therapeutic agents.

Introduction: The Significance of Chirality in Thiohydantoin Derivatives

The thiohydantoin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The biological activity of these compounds is often intrinsically linked to their three-dimensional structure. For 5-substituted thiohydantoins, such as 5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one, the carbon at the 5-position is a chiral center, leading to the existence of (R) and (S) enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic pathways, and toxicities. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects.[3]

Therefore, a thorough understanding and control of the stereochemistry of 5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one are paramount for any research or development program involving this molecule. This guide will provide the foundational knowledge and practical methodologies required to address the challenges and opportunities presented by the chirality of this compound.

The Stereogenic Center of 5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one

The chirality of 5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one originates from the tetrahedral carbon atom at the C-5 position of the imidazolidinone ring. This carbon is bonded to four different substituents:

  • The nitrogen atom (N-1) of the ring.

  • The carbonyl group (C-4) of the ring.

  • A hydrogen atom.

  • An isobutyl group.

This arrangement results in two non-superimposable mirror-image isomers, the (R)- and (S)-enantiomers.

Caption: The C-5 stereocenter of 5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one.

It is crucial to note that the proton at the C-5 position is acidic and can be abstracted, leading to the formation of an achiral enolate intermediate. Reprotonation can occur from either face, resulting in racemization or epimerization . This process is often catalyzed by acids or bases and can be influenced by the solvent.[4] The potential for racemization under physiological or experimental conditions is a critical consideration in the development of enantiomerically pure forms of this compound.

Synthesis of 5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one

The synthesis of 5-substituted-3-phenyl-2-thioxoimidazolidin-4-ones is typically achieved through the condensation of an α-amino acid with phenyl isothiocyanate.[2] To obtain the target molecule with the isobutyl group at the C-5 position, the corresponding amino acid, leucine, is used as the starting material. The use of enantiomerically pure L-leucine or D-leucine can, in principle, lead to the corresponding enantiomerically enriched thiohydantoin. However, racemization can occur during the reaction, particularly under harsh conditions.[5]

Experimental Protocol: Synthesis from L-Leucine

This protocol is adapted from established methods for the synthesis of related thiohydantoin derivatives.[2][4]

Step 1: Reaction of L-Leucine Methyl Ester Hydrochloride with Phenyl Isothiocyanate

  • To a solution of L-leucine methyl ester hydrochloride (1 equivalent) in dichloromethane (CH₂Cl₂), add triethylamine (TEA) (2.2 equivalents) at 0 °C.

  • Stir the mixture for 15 minutes.

  • Add phenyl isothiocyanate (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate phenylthiourea derivative.

Step 2: Cyclization to 5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one

  • Dissolve the crude phenylthiourea intermediate in a suitable solvent such as acetic acid or a mixture of DMF and water.[2]

  • Heat the solution at reflux for 2-4 hours to effect cyclization.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one.

G cluster_0 Step 1: Phenylthiourea Formation cluster_1 Step 2: Cyclization cluster_2 Work-up and Purification L-Leucine Methyl Ester HCl L-Leucine Methyl Ester HCl Reaction Mixture Reaction Mixture L-Leucine Methyl Ester HCl->Reaction Mixture CH₂Cl₂, TEA Intermediate\n(Phenylthiourea derivative) Intermediate (Phenylthiourea derivative) Reaction Mixture->Intermediate\n(Phenylthiourea derivative) Stirring at RT Phenyl Isothiocyanate Phenyl Isothiocyanate Phenyl Isothiocyanate->Reaction Mixture Cyclization Reaction Cyclization Reaction Intermediate\n(Phenylthiourea derivative)->Cyclization Reaction Acetic Acid or DMF/H₂O, Reflux Crude Product Crude Product Cyclization Reaction->Crude Product Purification Purification Crude Product->Purification Recrystallization Final Product\n(5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one) Final Product (5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one) Purification->Final Product\n(5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one)

Caption: Synthetic workflow for 5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one.

Analytical Methodologies for Chiral Analysis

The separation and quantification of the enantiomers of 5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one are essential for quality control, pharmacokinetic studies, and establishing structure-activity relationships. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents are the two primary techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful resolution. For thiohydantoin and related compounds, polysaccharide-based CSPs have shown great utility.[6][7]

Recommended Starting Conditions for Method Development:

ParameterRecommendationRationale
Chiral Stationary Phase Chiralpak® AD-H, Chiralcel® OD-H, or other amylose or cellulose-based columns.These columns have demonstrated broad applicability for the separation of a wide range of chiral compounds, including hydantoin derivatives.[8]
Mobile Phase n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol mixtures (e.g., 90:10 v/v).Normal phase chromatography often provides better selectivity for this class of compounds.
Flow Rate 0.5 - 1.0 mL/min.A lower flow rate can sometimes improve resolution.
Temperature 25 °C (ambient).Temperature can be varied to optimize selectivity and resolution.
Detection UV at 254 nm.The phenyl group provides strong UV absorbance.

Experimental Protocol: Chiral HPLC Method Development

  • Prepare a stock solution of the racemic 5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one in the mobile phase.

  • Equilibrate the chosen chiral column with the initial mobile phase composition (e.g., n-Hexane/IPA 90:10) until a stable baseline is achieved.

  • Inject the sample and monitor the chromatogram.

  • If no separation is observed, systematically vary the mobile phase composition by changing the ratio of hexane to alcohol and/or switching the alcohol modifier (e.g., from IPA to ethanol).

  • If separation is still not achieved, screen other polysaccharide-based CSPs.

  • Once partial separation is achieved, optimize the resolution by fine-tuning the mobile phase composition and flow rate.

G Racemic Sample Racemic Sample Chiral HPLC System Chiral HPLC System Racemic Sample->Chiral HPLC System Injection Separation on CSP Separation on CSP Chiral HPLC System->Separation on CSP Detection (UV) Detection (UV) Separation on CSP->Detection (UV) Chromatogram Chromatogram Detection (UV)->Chromatogram Quantification\n(Peak Area) Quantification (Peak Area) Chromatogram->Quantification\n(Peak Area)

Caption: General workflow for chiral HPLC analysis.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy in the presence of a chiral solvating agent (CSA) is an effective method for determining the enantiomeric excess (ee) of a chiral compound. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, which have different chemical shifts in the NMR spectrum.[9][10]

Recommended CSAs and Protocol:

A variety of CSAs can be used, including (1R,2S)-(-)-ephedrine or custom-synthesized chiral thioureas.[5] More recently, tetraaza macrocyclic compounds have been shown to be highly effective for hydantoin derivatives.[9]

Experimental Protocol: Determination of Enantiomeric Excess by ¹H NMR

  • Prepare a solution of the racemic 5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum of the racemate.

  • To this solution, add a specific molar equivalent of the chosen CSA (e.g., 1.0 equivalent).

  • Acquire another ¹H NMR spectrum. In the presence of the CSA, the signals corresponding to the protons near the stereocenter of the two enantiomers should be resolved into two separate sets of peaks.

  • The enantiomeric excess can be calculated by integrating the corresponding resolved signals of the two enantiomers.

Data Interpretation:

The difference in the chemical shifts (ΔΔδ) between the corresponding protons of the two diastereomeric complexes is a measure of the enantiodiscrimination. Larger ΔΔδ values indicate better separation of the signals.

EnantiomerInteraction with CSANMR Spectrum
(R)-enantiomerForms (R)-analyte-(CSA) complexSet of peaks at δ₁
(S)-enantiomerForms (S)-analyte-(CSA) complexSet of peaks at δ₂

The enantiomeric excess (% ee) is calculated as: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Implications of Chirality in Drug Development

The stereochemistry of 5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one is not merely a structural curiosity; it has profound implications for its potential as a therapeutic agent. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can lead to stereoselective pharmacology and toxicology.

A relevant example can be found in the metabolism of the related hydantoin drug, phenytoin. The metabolism of phenytoin to its major metabolite, p-hydroxyphenyl-phenylhydantoin (p-HPPH), is a stereoselective process. Furthermore, the enantiomers of p-HPPH can stereoselectively inhibit the metabolism of the parent drug.[3] This illustrates that both the parent drug and its metabolites can exhibit stereoselective interactions within a biological system, impacting the drug's pharmacokinetic and pharmacodynamic profile.

For 5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one, it is highly probable that its enantiomers will exhibit different:

  • Pharmacodynamics: One enantiomer may have a higher affinity for the biological target, leading to greater potency. The other enantiomer might even interact with a different target, leading to off-target effects.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of the enantiomers can differ. This can be due to stereoselective binding to plasma proteins or stereoselective metabolism by enzymes such as the cytochrome P450 family.

  • Toxicology: One enantiomer may be responsible for the therapeutic effects, while the other could be associated with toxicity.

Therefore, for any drug development program involving 5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one, it is imperative to:

  • Develop stereoselective synthetic routes or efficient methods for chiral separation.

  • Characterize the biological activity of each enantiomer individually.

  • Conduct separate pharmacokinetic and toxicology studies for each enantiomer.

G cluster_0 Chiral Drug cluster_1 Biological System Enantiomer R Enantiomer R Target Receptor/Enzyme Target Receptor/Enzyme Enantiomer R->Target Receptor/Enzyme High Affinity (Therapeutic Effect) Enantiomer S Enantiomer S Enantiomer S->Target Receptor/Enzyme Low Affinity (Inactive or Off-target Effects)

Caption: Differential interaction of enantiomers with a biological target.

Conclusion

The stereochemistry and chirality of 5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one are central to its characterization and potential development as a therapeutic agent. The presence of a stereogenic center at the C-5 position necessitates a comprehensive understanding of its enantiomers. This guide has provided a detailed overview of the synthesis, the nature of the chiral center, and robust analytical methods, including chiral HPLC and NMR with chiral solvating agents, for the separation and analysis of these enantiomers. Furthermore, the critical importance of evaluating each enantiomer's unique pharmacological and toxicological profile has been emphasized. For researchers and drug development professionals, a proactive and thorough approach to the stereochemistry of this and other chiral molecules is not just a regulatory requirement but a fundamental aspect of rational drug design and the development of safer and more effective medicines.

References

  • GCRIS. Enantiodifferentiation of Thiohydantoin Derivatives by NMR in the Presence of Chiral Solvating Agent: (1R,2S)-Ephedrine and Chiral Symmetrical and Unsymmetrical Thioureas.
  • Sebha University, College of Science, Department of Chemistry, Libya. Recent Biological Applications and Chemical Synthesis of Thiohydantoins.
  • Scholars' Mine. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents Via.
  • ACS Publications. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy | The Journal of Organic Chemistry.
  • MDPI. A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent.
  • MDPI. Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases.
  • Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary.
  • Chemical Review and Letters. Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives.
  • UCL-Bruxelles, Belgique. Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates.
  • PubMed. Stereoselective inhibition of diphenylhydantoin metabolism by p-hydroxyphenyl-phenylhydantoin enantiomers in rats. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Solvent dependent hindered rotation versus epimerization in axially chiral thiohydantoin derivatives: an experimental and a computational study. Available at: [Link]

  • ResearchGate. A Simple and Efficient Synthesis of 5-Substituted-3-phenyl-2-thioxoimidazolidin-4-one Derivatives from S -Amino Acids and Phenylisothiocyanate in Et 3 N/DMF-H 2 O. Available at: [Link]

  • Asian Journal of Chemistry. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Available at: [Link]

Sources

Exploratory

Comprehensive NMR Spectral Analysis of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one: A Technical Guide for Structural Elucidation

Executive Summary (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one, widely recognized in peptide chemistry as the phenylthiohydantoin derivative of D-leucine (PTH-D-Leucine), is a critical heterocyclic compound. It is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one, widely recognized in peptide chemistry as the phenylthiohydantoin derivative of D-leucine (PTH-D-Leucine), is a critical heterocyclic compound. It is most prominently generated as the terminal cleavage product during the Edman degradation sequencing of peptides[1]. For researchers and drug development professionals, the precise structural elucidation of this chiral thiohydantoin is paramount. This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this molecule, detailing the causality behind the observed chemical shifts and outlining a self-validating experimental protocol for its synthesis and characterization.

Mechanistic Overview & Structural Causality

Understanding the NMR spectrum of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one requires a deep dive into its molecular architecture. The core is a planar-like imidazolidin-4-one heterocycle, but the sp3 -hybridized C5 carbon introduces a rigid chiral center.

  • Electronic Deshielding via the Thioxo Group: The C2 position features a thioxo (C=S) group. Sulfur is highly polarizable and less electronegative than oxygen, which leads to a weaker π -bond but a significant anisotropic deshielding effect on the adjacent N1 proton. This results in a characteristic downfield 13 C shift for the C=S carbon (~184 ppm) compared to the C4 carbonyl (~174 ppm)[2].

  • Diastereotopic Protons: Because the C5 carbon is a fixed chiral center, the adjacent −CH2​− protons of the isobutyl side chain are placed in a magnetically asymmetric environment. They are diastereotopic and will couple with each other as well as the adjacent methine protons, often appearing as complex, distinct multiplets rather than a simple triplet or doublet.

  • Anisotropic Effects of the Phenyl Ring: The N3-phenyl ring is forced out of coplanarity with the hydantoin core due to steric hindrance. The resulting orthogonal orientation causes the π -electron cloud to exert specific shielding/deshielding effects on the C5 methine proton, pushing its resonance to approximately 4.25 ppm[3].

Experimental Protocol: Synthesis & NMR Preparation

To ensure high-fidelity spectral data, the sample must be synthesized and prepared using a self-validating workflow. Every step must contain an internal checkpoint to verify molecular integrity.

Step-by-Step Methodology
  • Coupling Reaction (Derivatization):

    • Dissolve 1.0 mmol of D-Leucine in a basic buffer (e.g., 50% aqueous pyridine or triethylamine/DMF).

    • Add 1.1 mmol of Phenyl isothiocyanate (PITC) and incubate at 40°C for 30 minutes.

    • Causality Checkpoint: This forms the linear phenylthiocarbamyl (PTC) intermediate. The basic environment is crucial to keep the amine nucleophilic.

  • Acid-Catalyzed Cyclization:

    • Lyophilize the reaction mixture to remove the basic solvent.

    • Reconstitute the residue in anhydrous Trifluoroacetic acid (TFA) and heat to 60°C for 15 minutes.

    • Causality Checkpoint: TFA acts as both solvent and catalyst, driving the nucleophilic attack of the thiocarbonyl sulfur onto the carbonyl carbon, followed by rearrangement to the stable thiohydantoin[3].

  • Purification:

    • Evaporate the TFA under a stream of nitrogen. Extract the crude product using ethyl acetate and wash with 0.1 M HCl and brine.

    • Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 7:3).

  • NMR Sample Preparation:

    • Dissolve 15 mg of the purified (R)-PTH-Leucine in 0.6 mL of high-purity deuterated chloroform ( CDCl3​ ).

    • Self-Validation: CDCl3​ is selected over DMSO−d6​ to minimize solvent-solute hydrogen bonding that can broaden the N1-H signal. Tetramethylsilane (TMS) is added at 0.01% as an internal standard to establish a rigorous 0.0 ppm baseline.

Spectral Data & Causality Analysis

The following tables summarize the quantitative NMR data, synthesized from established characterizations of 3-phenyl-2-thioxoimidazolidin-4-one derivatives[2],[3],[1].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment & Causality
0.95 Doublet (d)3H6.5Isobutyl −CH3​ : Split by the adjacent −CH− proton.
0.98 Doublet (d)3H6.5Isobutyl −CH3​ : Slight magnetic inequivalence due to the chiral center.
1.60 - 1.75 Multiplet (m)2H-Isobutyl −CH2​− : Diastereotopic protons; complex splitting due to proximity to C5.
1.85 Multiplet (m)1H-Isobutyl −CH(CH3​)2​ : Highly split by adjacent methyls and methylene.
4.25 Doublet of doublets (dd)1H8.0, 4.5C5-H (Chiral Methine) : Strongly deshielded by the adjacent N1 and C4=O.
7.30 - 7.55 Multiplet (m)5H-N3-Phenyl (Ar-H) : Aromatic protons experiencing ring current effects.
8.50 Broad singlet (br s)1H-N1-H (Amine) : Broadened by quadrupolar relaxation of Nitrogen and chemical exchange.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment & Causality
21.5 Primary ( CH3​ )Isobutyl −CH3​
23.2 Primary ( CH3​ )Isobutyl −CH3​
25.1 Tertiary ( CH )Isobutyl −CH(CH3​)2​
40.8 Secondary ( CH2​ )Isobutyl −CH2​− : Shifted downfield relative to a standard alkane due to the β -effect of the hydantoin ring.
59.2 Tertiary ( CH )C5 (Chiral Center) : Deshielded by the electron-withdrawing N1 and C4.
128.2 Aromatic ( CH )Phenyl C-ortho
128.9 Aromatic ( CH )Phenyl C-para
129.4 Aromatic ( CH )Phenyl C-meta
133.1 Aromatic ( Cq​ )Phenyl C-ipso : Quaternary carbon directly attached to the electron-withdrawing N3.
173.8 Quaternary ( C=O )C4 (Carbonyl) : Typical amide/hydantoin carbonyl resonance.
184.5 Quaternary ( C=S )C2 (Thiocarbonyl) : Extreme downfield shift driven by the high polarizability of sulfur.

Self-Validating Checkpoint: The successful cyclization of the molecule is definitively confirmed by the presence of the C=S carbon at ~184.5 ppm and the C5 methine proton at 4.25 ppm. If the linear PTC intermediate were still present, the C=S shift would appear further downfield (>180 ppm) but the C5 proton would be significantly more shielded (~3.8 ppm).

Data Visualization

The following diagram maps the logical workflow from synthesis through to spectral validation, highlighting the critical checkpoints required to ensure the integrity of the (R)-PTH-Leucine sample.

G N1 D-Leucine + PITC (Coupling Reaction) N2 PTC-D-Leucine Intermediate N1->N2 N3 Acid-Catalyzed Cyclization (TFA) N2->N3 N4 (R)-PTH-Leucine Crude Product N3->N4 N5 Purification (Chromatography) N4->N5 N6 NMR Sample Prep (CDCl3 / TMS) N5->N6 N7 1H NMR Acquisition (Proton Environments) N6->N7 N8 13C NMR Acquisition (Carbon Backbone) N6->N8 N9 Spectral Validation & Stereocenter Confirmation N7->N9 N8->N9

Figure 1: Experimental workflow for the synthesis, purification, and NMR structural validation of (R)-PTH-Leucine.

References

  • An Efficient Method for Synthesis of Thiohydantoins with α-Amino Esters Under Microwave Irradiation Asian Journal of Chemistry3

  • Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates UCLouvain 2

  • PTH-LEUCINE 4399-40-0 wiki Guidechem 1

Sources

Foundational

Thermodynamic stability of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one

An In-Depth Technical Guide to the Thermodynamic Stability of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one Authored by: Gemini, Senior Application Scientist Foreword: Beyond Synthesis, Towards Stability In the land...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one

Authored by: Gemini, Senior Application Scientist

Foreword: Beyond Synthesis, Towards Stability

In the landscape of modern drug discovery and development, the synthesis of a novel chemical entity marks not an end, but a critical beginning. The journey from a promising molecule to a viable therapeutic agent is paved with rigorous characterization, a cornerstone of which is the assessment of its thermodynamic stability. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the principles and practices involved in evaluating the thermodynamic stability of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one, a member of the pharmacologically significant thiohydantoin class of heterocyclic compounds.[1][2]

Thiohydantoin derivatives are recognized for a wide spectrum of biological activities, including their potential as antidiabetic, antimicrobial, and anticancer agents.[3] The specific stereochemistry and substitution pattern of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one suggests a molecule designed with specific biological targets in mind. However, its therapeutic potential can only be realized if the molecule possesses sufficient stability to withstand manufacturing processes, formulation, storage, and ultimately, the physiological environment.

This document moves beyond a mere recitation of protocols. As a Senior Application Scientist, the intent is to provide a narrative grounded in practical experience, explaining not just the 'how' but the critical 'why' behind each experimental choice and analytical interpretation. We will explore the foundational concepts of thermodynamic stability, delve into the gold-standard experimental techniques of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and touch upon the predictive power of computational approaches. By integrating these multifaceted analyses, we can construct a robust and reliable stability profile for our topic compound, a self-validating system of inquiry that is the hallmark of sound scientific practice.

Deconstructing Thermodynamic Stability

At its core, the thermodynamic stability of a molecule refers to its energy state relative to its potential degradation products.[4] A compound is considered thermodynamically stable under a given set of conditions if it exists in a low-energy state, with a significant energy barrier preventing its spontaneous conversion to a more stable, lower-energy form. This is fundamentally governed by the Gibbs free energy (G) of the system, which incorporates both enthalpy (H) and entropy (S).

It is crucial to distinguish thermodynamic stability from kinetic stability. A kinetically stable, or 'metastable', compound may have a thermodynamically favorable degradation pathway available, but the activation energy for this transformation is so high that the rate of degradation is imperceptibly slow under ambient conditions. For pharmaceutical development, understanding both aspects is vital, but the thermodynamic profile provides the ultimate baseline for a compound's inherent stability.

The primary concerns for a molecule like (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one are its potential for thermal decomposition, polymorphic transformations, and degradation due to environmental factors.[5] A thorough investigation of its thermodynamic stability is therefore not merely an academic exercise but a prerequisite for its advancement as a drug candidate.

Experimental Cornerstone: Thermal Analysis

The most direct and reliable methods for assessing the thermodynamic stability of a solid-state organic molecule are thermal analysis techniques. These methods measure changes in the physical and chemical properties of a substance as a function of temperature.[6] For our purposes, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most powerful and informative tools.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[7][8] This allows for the precise determination of temperatures and enthalpies of various thermal events, providing a detailed fingerprint of a compound's thermal behavior.[9]

2.1.1 Causality Behind DSC in Stability Analysis

By heating a sample of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one at a constant rate, we can observe endothermic (heat-absorbing) and exothermic (heat-releasing) processes. Key events that can be characterized include:

  • Melting Point (Tm): The temperature at which the crystalline solid transitions to a liquid. This is an endothermic process, and a sharp, well-defined melting peak is often indicative of a pure, crystalline compound.

  • Enthalpy of Fusion (ΔHfus): The amount of energy required to melt the sample. This value is related to the strength of the crystal lattice.

  • Glass Transition (Tg): For amorphous materials, this is the temperature at which the material transitions from a rigid, glassy state to a more rubbery, flexible state.

  • Crystallization (Tc): If the sample is amorphous or in a metastable crystalline form, heating may provide the energy for it to rearrange into a more stable crystalline form, an exothermic process.

  • Decomposition: At higher temperatures, the molecule will begin to break down. This can be either an endothermic or exothermic process, and its onset temperature is a critical indicator of thermal stability.

2.1.2 Self-Validating Experimental Protocol: DSC Analysis

This protocol is designed to provide a comprehensive and reproducible thermal profile of the target compound.

Objective: To determine the melting point, enthalpy of fusion, and onset of thermal decomposition of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one.

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments DSC 2500 or similar) equipped with a refrigerated cooling system.[8]

Materials:

  • (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one (high purity, crystalline solid)

  • Aluminum DSC pans and lids

  • Inert reference pan (empty, sealed aluminum pan)

  • High-purity nitrogen gas for purging

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. The small sample size ensures thermal homogeneity and prevents thermal lag.

  • Encapsulation: Hermetically seal the pan with an aluminum lid. This prevents any loss of sample due to sublimation or volatilization before decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with nitrogen gas at a constant flow rate (e.g., 50 mL/min). This inert atmosphere prevents oxidative degradation and ensures a clean baseline.[10]

  • Thermal Program:

    • Equilibration: Equilibrate the cell at a starting temperature well below any expected transitions (e.g., 25 °C).

    • Heating Ramp: Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature beyond the point of decomposition (e.g., 350 °C). A consistent heating rate is crucial for reproducible results.

    • Cooling (Optional): A cooling cycle can be included to investigate crystallization from the melt or other reversible transitions.

  • Data Acquisition: Record the heat flow (in mW or W/g) as a function of temperature.

2.1.3 Visualization of the DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Analysis weigh 1. Weigh 2-5 mg of Compound seal 2. Hermetically Seal in Al Pan weigh->seal load 3. Load Sample & Reference Pans seal->load purge 4. Purge with N2 load->purge equilibrate 5. Equilibrate at 25°C purge->equilibrate ramp 6. Heat at 10°C/min to 350°C equilibrate->ramp acquire 7. Acquire Heat Flow vs. Temp Data ramp->acquire analysis Data Analysis: - Identify Tm, ΔHfus - Determine Decomposition Onset acquire->analysis TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Analysis weigh 1. Weigh 5-10 mg of Compound place 2. Place in TGA Pan weigh->place load 3. Load Pan onto Microbalance place->load purge 4. Purge with N2/Air load->purge equilibrate 5. Equilibrate at 30°C purge->equilibrate ramp 6. Heat at 10°C/min to 600°C equilibrate->ramp acquire 7. Acquire Mass vs. Temp Data ramp->acquire analysis Data Analysis: - Determine Onset of Mass Loss - Quantify Residue - Analyze DTG Curve acquire->analysis

Caption: Workflow for TGA analysis of thermal decomposition.

Interpreting and Integrating Thermal Data

The true power of thermal analysis comes from integrating the results from both DSC and TGA.

ParameterDSC DataTGA DataInterpretation
Melting Sharp endotherm at TmNo mass lossIndicates a clean melt of a stable compound.
Decomposition Broad endotherm or exothermSignificant mass lossThe event is a decomposition reaction. The DSC signal indicates if it's energy-absorbing or releasing.
Melt with Decomposition Endotherm immediately followed by an exothermMass loss begins at or near the melting temperatureThe compound is unstable in its liquid state and decomposes upon melting.

A high melting point (>200 °C) coupled with a decomposition onset temperature significantly above the melting point would suggest good intrinsic thermodynamic stability for (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one.

Computational Chemistry: A Predictive Lens

While experimental methods provide definitive data, computational approaches offer a powerful predictive tool for understanding thermodynamic stability at a molecular level. [11]These in silico methods can screen for potential liabilities early in the development process and provide mechanistic insights that are difficult to obtain experimentally.

Quantum Mechanics and the Convex Hull

First-principles methods, particularly Density Functional Theory (DFT), are used to calculate the ground-state energy of a molecule. [12]By calculating the energies of the target compound and all its plausible decomposition products, one can construct a "convex hull of stability". [13]

  • On the Hull: If the compound's energy lies on the surface of this multi-dimensional plot of energy versus elemental composition, it is predicted to be thermodynamically stable.

  • Above the Hull: If its energy is above this surface, it is predicted to be metastable or unstable, with a thermodynamic driving force to decompose into the combination of phases that lie on the hull directly below it.

This approach is computationally intensive but provides a fundamental measure of thermodynamic stability with respect to decomposition. [14][15]

Visualization of Stability Assessment Logic

Stability_Assessment Topic (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one Experimental Experimental Assessment Topic->Experimental Computational Computational Prediction Topic->Computational DSC DSC (Thermal Transitions) Experimental->DSC TGA TGA (Mass Loss) Experimental->TGA Solubility Solubility Studies (Solution Stability) Experimental->Solubility DFT DFT / Quantum Mechanics (Ground State Energy) Computational->DFT MD Molecular Dynamics (Conformational Stability) Computational->MD Integration Integrated Stability Profile DSC->Integration TGA->Integration DFT->Integration

Caption: Integrated approach to thermodynamic stability assessment.

Factors Influencing Stability and Practical Implications

The thermodynamic stability of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one is not an absolute value but is influenced by several factors:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice and, consequently, a different thermodynamic stability. The most stable polymorph is typically sought for development. DSC is an excellent tool for identifying polymorphic transitions.

  • Purity: Impurities can depress the melting point and may act as catalysts for degradation, lowering the overall stability of the bulk material.

  • Environmental Conditions: Exposure to heat, humidity, light, and oxygen can all provide the energy or reactants needed to overcome the activation barrier for degradation. Stability studies under stressed conditions (e.g., high temperature and humidity) are essential for predicting shelf-life.

  • pH and Solution Stability: In solution, the stability of the compound will be highly dependent on the pH and the nature of the solvent. The thiohydantoin ring may be susceptible to hydrolysis under certain pH conditions. Thermodynamic solubility studies are used to assess this aspect. [16] For drug development professionals, a comprehensive understanding of these factors, underpinned by robust experimental data, is critical for making informed decisions regarding formulation design, packaging, storage conditions, and regulatory submissions.

Conclusion

The assessment of thermodynamic stability for a promising molecule like (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one is a multi-faceted endeavor that forms a critical pillar of its preclinical development. Through the judicious application of experimental techniques like Differential Scanning Calorimetry and Thermogravimetric Analysis, complemented by the predictive power of computational chemistry, we can build a comprehensive and reliable stability profile. This in-depth technical guide provides the foundational knowledge and practical protocols necessary to undertake this crucial characterization, ensuring that decisions are based on a solid, scientifically validated understanding of the molecule's intrinsic properties. This rigorous approach is indispensable for transforming a novel compound from a laboratory curiosity into a safe and effective therapeutic agent.

References

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  • Bartel, C. J., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Nature Computational Science, 2, 79-92. [Link]

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  • Bartel, C. J., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. OSTI.GOV. [Link]

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  • Ghiringhelli, L. M., et al. (2017). Predicting the Thermodynamic Stability of Solids Combining Density Functional Theory and Machine Learning. Chemistry of Materials, 29(18), 7859-7871. [Link]

  • Chen, C., et al. (2021). Computational Analysis of the Energetic Stability of High-Entropy Structures of a Prototypical Lanthanide-Based Metal–Organic Framework. The Journal of Physical Chemistry C, 125(10), 5768-5777. [Link]

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  • Jones, B. A., et al. (2011). Anthracenedicarboximide-based semiconductors for air-stable, n-channel organic thin-film transistors: Materials design, synthesis, and structural characterization. Journal of the American Chemical Society, 133(41), 16432-16443. [Link]

  • Antelava, A., et al. (2021). Thermogravimetry Applicability in Compost and Composting Research: A Review. MDPI. [Link]

  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. [Link]

  • Sinha, A. (2026, January 9). Understanding Thermogravimetric Analysis (TGA) for Material Characterization. ResolveMass Laboratories Inc. [Link]

  • Alberti, S., et al. (2024). Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. The Journal of Chemical Physics, 160(10). [Link]

  • Notario, R., et al. (2020). Thermochemical Study of 1-Methylhydantoin. Molecules, 25(11), 2639. [Link]

  • Liu, Y., et al. (2011). Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters. Molecules, 16(4), 2843-2854. [Link]

  • Al-Majid, A. M. A. (2022). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. ChemistrySelect, 7(30). [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. [Link]

  • Parveen, F., et al. (2025). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in. Scientific Reports, 15. [Link]

  • Al-Obaidi, A. S. M., et al. (2025). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. Chemical Review and Letters, 8, 1278-1294. [Link]

  • Muccioli, G. G., et al. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(3), 872-882. [Link]

  • Navarrete-Vázquez, G., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 11(11), 893-904. [Link]

  • Lambert, D. M., et al. (n.d.). Substituted 5,5'-diphenyl-2-thioxo-imidazolidin-4-one as CB1 cannabinoid receptor ligands: synthesis and pharmacological evaluation. [Link]

  • Chemistry Stack Exchange. (2013, March 21). Measuring Thermodynamic Stability. [Link]

  • Szabó, K., et al. (2018). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. New Journal of Chemistry, 42(18), 15156-15163. [Link]

  • Fujiwara, M., et al. (2002). Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry, 74(11), 2151-2158. [Link]

  • de F. A. D. Santos, C., et al. (2022). Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors. Journal of Molecular Structure, 1269, 133811. [Link]

  • Oniga, S., et al. (2014). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. Molecules, 19(9), 14804-14819. [Link]

  • Shakeel, F., et al. (2019). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3 ( 2H)-one in various neat solvents at different temperatures. Journal of Molecular Liquids, 275, 75-81. [Link]

  • Shahwar, D., et al. (2010). 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2159. [Link]

Sources

Exploratory

Vibrational Signatures of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one: A Spectroscopic Whitepaper

Executive Summary (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one, widely known in proteomic chemistry as Phenylthiohydantoin-D-leucine (PTH-D-Leucine) , is a critical heterocyclic compound[1]. It is most frequently e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one, widely known in proteomic chemistry as Phenylthiohydantoin-D-leucine (PTH-D-Leucine) , is a critical heterocyclic compound[1]. It is most frequently encountered as the stable terminal derivative cleaved during the Edman degradation process, a classical and highly accurate method for peptide sequencing[2]. For researchers and drug development professionals, identifying this molecule via Infrared (IR) spectroscopy requires a nuanced understanding of its vibrational modes. This whitepaper deconstructs the structural causality behind the IR absorption bands of PTH-leucine and establishes a self-validating protocol for accurate spectral acquisition.

Mechanistic Origins of Vibrational Bands (Causality & Theory)

The IR spectrum of PTH-leucine is a composite fingerprint generated by its distinct functional groups: the imidazolidin-4-one core, the thioxo group, the N-phenyl ring, and the isobutyl side chain[1]. Understanding why these groups absorb at specific frequencies is critical for spectral interpretation.

  • The Carbonyl (C=O) Stretch: In typical open-chain aliphatic ketones, the C=O stretching frequency appears around 1715 cm⁻¹. However, in the 2-thiohydantoin ring, the carbonyl is located at position 4, flanked by an electronegative nitrogen atom and constrained within a rigid five-membered ring. This geometric ring strain and the inductive electron-withdrawing effect of the nitrogen shift the C=O stretching frequency significantly higher. Consequently, it manifests as a strong, sharp diagnostic band at 1740–1770 cm⁻¹ (often centered near 1750 cm⁻¹)[3].

  • The N-H Stretch and Deformation: The secondary amine at position 1 of the imidazolidine ring exhibits a free N-H stretching vibration. Depending on the degree of intermolecular hydrogen bonding (which varies between solid-state KBr pellets and dilute solutions), this band appears as a broad envelope between 3150 cm⁻¹ and 3300 cm⁻¹ [4]. Furthermore, the N-H deformation (bending) mode couples strongly with the C-N stretch, contributing to a mixed absorption band in the 1500–1530 cm⁻¹ region[3].

  • The Thioureide Linkage (C=S and C-N): The C=S double bond is highly polarizable. Unlike the highly localized C=O stretch, the C=S stretching vibration does not exist in isolation; it couples strongly with adjacent C-N stretching modes within the ring, creating complex "thioamide bands." A medium-intensity coupled band is typically observed at 1400–1425 cm⁻¹ , while a dominant, strong absorption band at ~1200 cm⁻¹ is designated as the primary C=S stretching vibration for cyclic thiourea derivatives[3].

  • Aliphatic and Aromatic C-H Stretches: The isobutyl side chain derived from the leucine precursor produces characteristic aliphatic C-H stretching bands between 2850 cm⁻¹ and 2960 cm⁻¹ [5]. The N-phenyl ring contributes weak aromatic C-H stretching just above 3000 cm⁻¹ (typically 3050–3100 cm⁻¹ ) and strong out-of-plane C-H bending vibrations at ~690 cm⁻¹ and ~750 cm⁻¹ , which are highly diagnostic of a monosubstituted benzene ring[3].

Quantitative IR Absorption Data Summary

To facilitate rapid spectral cross-referencing, the functional group assignments and their corresponding frequency ranges are summarized in the table below.

Functional Group / ModeFrequency Range (cm⁻¹)IntensityStructural Origin / Causality
N-H Stretch 3150 – 3300Medium, BroadPosition 1 secondary amine; broadened by H-bonding[4].
Aromatic C-H Stretch 3050 – 3100WeakN-phenyl ring C-H bonds.
Aliphatic C-H Stretch 2850 – 2960MediumIsobutyl side chain (leucine derivative)[5].
C=O Stretch 1740 – 1770Strong, SharpPosition 4 ketone; shifted up by 5-membered ring strain[3].
Aromatic C=C Stretch 1590 – 1600MediumPhenyl ring carbon-carbon double bonds.
N-H Bend / C-N Stretch 1500 – 1530MediumMixed thioamide mode (N-H deformation coupling)[3].
C=S Stretch (Mixed) 1400 – 1425MediumThioureide linkage coupling[3].
C=S Stretch (Primary) ~1200StrongPrimary thiocarbonyl stretching vibration[3].
Out-of-plane C-H Bend ~690, ~750StrongMonosubstituted benzene ring deformation.

Experimental Methodology: Self-Validating FTIR Protocols

To ensure high-fidelity spectral acquisition of solid PTH-amino acids, the methodology must function as a self-validating system. The Potassium Bromide (KBr) pellet method is preferred to minimize solvent interference, which can obscure critical thioamide bands[3].

Step-by-Step KBr Pellet Protocol
  • Background Validation: Before sample preparation, acquire a background scan of the empty sample compartment using 32 scans at 4 cm⁻¹ resolution.

    • Causality: This step mathematically subtracts atmospheric water vapor (3500-3900 cm⁻¹) and ambient CO₂ (2350 cm⁻¹) from the final spectrum, ensuring that broad O-H stretches do not artificially inflate the N-H stretch region[6].

  • Sample Trituration: Grind 1–2 mg of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one with 100–200 mg of anhydrous, IR-grade KBr in an agate mortar.

    • Causality: KBr is optically transparent in the mid-IR region (4000-400 cm⁻¹). Fine grinding (reducing particles to < 2 µm) is critical to prevent the Christiansen effect—an anomalous scattering phenomenon that distorts peak shapes and baseline integrity.

  • Pellet Pressing: Transfer the triturated mixture to a mechanical die and apply 8–10 tons of pressure under a vacuum for 3–5 minutes.

    • Causality: The vacuum removes trapped air and moisture, preventing the formation of opaque, fragile pellets that scatter the IR beam. A properly pressed pellet must be visually translucent.

  • Spectral Acquisition: Place the pellet in the FTIR spectrometer and collect the spectrum from 4000 to 400 cm⁻¹.

  • System Self-Validation: Evaluate the baseline of the raw spectrum. A sloping baseline indicates excessive light scattering (particle size too large). If the maximum peak absorbance exceeds 1.2 A.U., the sample concentration is too high, violating the linear dynamic range of the Beer-Lambert law. In either failure state, the pellet must be remade to ensure data trustworthiness.

Mechanistic Workflows & Diagrams

The following diagrams illustrate the logical progression of the chemical synthesis (via Edman degradation) and the subsequent analytical validation workflow.

EdmanDegradation Peptide N-Terminal Leucine Peptide PTC_Peptide PTC-Peptide Intermediate Peptide->PTC_Peptide + PITC (pH 8.0) PITC Phenylisothiocyanate (PITC) PITC->PTC_Peptide Cleavage Acid Cleavage (TFA) PTC_Peptide->Cleavage Anhydrous Acid ATZ_Leu ATZ-Leucine Intermediate Cleavage->ATZ_Leu Cyclization PTH_Leu PTH-Leucine (Target Molecule) ATZ_Leu->PTH_Leu Aqueous Acid

Workflow of Edman Degradation yielding the PTH-Leucine derivative.

FTIRWorkflow Sample PTH-Leucine Sample Prep KBr Pellet Pressing Sample->Prep Interferometer Michelson Interferometer Prep->Interferometer Background Background Scan (Air/Blank KBr) Background->Interferometer Baseline Correction Interferogram Interferogram Data Interferometer->Interferogram IR Beam Transmission FFT Fast Fourier Transform (FFT) Interferogram->FFT Mathematical Conversion Spectrum IR Absorption Spectrum FFT->Spectrum Frequency Domain

Step-by-step FTIR spectroscopy analytical workflow with self-validation.

References

  • Smarandache, A., Pascu, A. I., Andrei, I. R., & Pascu, M. L.
  • PubChem - NIH. "5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one".
  • CLOCKSS. "Exploration of Ionic Liquids as Soluble Supports for Organic Synthesis of 2,3,5-Trisubstituted 4H-Imidazolones".
  • Ramachandran, L. K., Epp, A., & McConnell, W. B.
  • Guidechem. "PTH-LEUCINE 4399-40-0 wiki".
  • Brewer, H. B. Jr, et al. "Human Parathyroid Hormone: Amino-Acid Sequence of the Amino-Terminal Residues 1-34", NIH.
  • Barth, A.

Sources

Protocols & Analytical Methods

Method

HPLC method development for (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one detection

Application Note: Chiral HPLC Method Development for the Detection of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one (D-PTH-Leucine) Introduction & Context (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one is the fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chiral HPLC Method Development for the Detection of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one (D-PTH-Leucine)

Introduction & Context

(R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one is the formal IUPAC nomenclature for the phenylthiohydantoin (PTH) derivative of D-Leucine[1]. In protein and peptide chemistry, Edman degradation is utilized to sequentially cleave N-terminal amino acids, yielding PTH-derivatives that are traditionally identified via reversed-phase high-performance liquid chromatography (RP-HPLC)[2]. While standard RP-HPLC efficiently separates different amino acid residues, it cannot resolve stereoisomers. The specific detection of the (R)-enantiomer (D-PTH-Leucine) is critical in modern drug development, particularly for characterizing peptidomimetics, analyzing antimicrobial peptides containing D-amino acids, and assessing racemization during peptide synthesis or protein aging[3].

Scientific Grounding & Mechanistic Causality

Developing a robust method for this specific analyte requires balancing hydrophobic retention with stereoselective recognition. As a Senior Application Scientist, I approach this by engineering a system where the stationary phase, mobile phase, and detection modalities act synergistically.

  • Chiral Stationary Phase (CSP) Dynamics: PTH-Leucine is highly hydrophobic due to its conjugated phenyl and thiohydantoin rings, coupled with the aliphatic isobutyl side chain. To achieve enantiomeric resolution, a polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) is employed. Chiral recognition is driven by a three-point interaction model: the CSP's chiral cavities facilitate π−π interactions with the analyte's phenyl ring, while the carbamate linkages act as hydrogen bond donors/acceptors for the thiohydantoin core[3],[4].

  • Mobile Phase Causality: An aqueous-organic mobile phase comprising 40% Acetonitrile and 0.1% Acetic Acid operates optimally in reversed-phase chiral mode[5]. The acetonitrile provides sufficient elution strength to overcome the strong hydrophobic retention of the isobutyl group. Crucially, the addition of 0.1% acetic acid suppresses the ionization of residual silanols on the silica support matrix, preventing secondary electrostatic interactions that would otherwise cause severe peak tailing[2].

  • Detection Rationale: The extended π -conjugation of the 3-phenyl-2-thioxoimidazolidin-4-one system yields a strong, distinct UV absorption maximum at 269 nm, allowing for highly sensitive detection without the mandatory use of mass spectrometry[5].

Chromatographic Parameters & Expected Data

Table 1: HPLC Method Parameters

Parameter Specification Rationale

| Column | Amylose-based RP-CSP (150 × 4.6 mm, 5 µm) | Provides chiral cavities for stereoselective π−π and H-bonding interactions. | | Mobile Phase | 40% Acetonitrile / 60% Water + 0.1% Acetic Acid | Balances hydrophobic elution strength while suppressing silanol ionization[5]. | | Flow Rate | 0.8 mL/min | Optimizes the van Deemter curve for 5 µm porous particles. | | Column Temperature | 25 °C | Thermodynamically stabilizes the transient diastereomeric analyte-CSP complexes[2]. | | Injection Volume | 10 µL | Prevents volume overload and maintains narrow band spacing. | | Detection | UV/DAD at λ = 269 nm | Targets the maximum absorbance of the thiohydantoin chromophore[5]. |

Table 2: System Suitability & Validation Metrics

Metric Expected Value Corrective Action if Failed
Retention Time ((R)-Isomer) ~8.5 ± 0.2 min Check mobile phase organic ratio; verify pump proportioning.

| Resolution ( Rs​ ) vs (S)-Isomer | > 1.5 (Baseline) | Decrease temperature to 15 °C to enhance chiral recognition[3]. | | Tailing Factor (Asymmetry) | 1.0 – 1.2 | Ensure fresh preparation of the 0.1% Acetic Acid modifier. | | Signal-to-Noise (LOD) | > 3:1 at 1 pmol | Perform detector lamp energy check; flush the optical flow cell. |

Experimental Protocol (Self-Validating Workflow)

To ensure trustworthiness, this protocol is designed as a self-validating system. The system must prove its operational integrity before any unknown samples are processed.

Step 1: Mobile Phase Preparation Mix 400 mL of HPLC-grade Acetonitrile with 600 mL of ultrapure water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade glacial acetic acid. Degas the mixture via sonication under a vacuum for 15 minutes to prevent micro-bubble formation in the pump heads.

Step 2: Standard Preparation Dissolve 1.0 mg of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one reference standard in 1.0 mL of Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL using the mobile phase. Prepare a separate racemic mixture containing both (R) and (S) enantiomers at 10 µg/mL for validation.

Step 3: System Equilibration Purge the HPLC lines. Equilibrate the chiral column with the mobile phase at 0.8 mL/min for at least 30 column volumes (approximately 45 minutes) until the UV baseline at 269 nm is completely stable and drift-free.

Step 4: System Suitability and Self-Validation (Critical) Inject 10 µL of the racemic (R/S)-PTH-Leucine mixture. Validation Checkpoint: The system is only considered valid for analysis if the resulting chromatogram displays two distinct peaks with a Resolution ( Rs​ ) ≥ 1.5. This internally validates that the chiral stationary phase is active and the mobile phase kinetics are correct. If Rs​ < 1.5, the system fails validation, indicating that the column must be re-equilibrated, temperature adjusted, or replaced.

Step 5: Sample Analysis Once validated, inject 10 µL of the blank (mobile phase) to ensure no ghost peaks are present. Proceed to inject the unknown samples derived from Edman degradation extracts. Record the chromatograms for 15 minutes per run.

Troubleshooting & Optimization

  • Issue: Co-elution with PTH-Isoleucine or PTH-Norleucine [1]

    • Causality: These are structural isomers (isobaric) with highly similar hydrophobicities and steric bulk.

    • Solution: Decrease the column temperature from 25 °C to 15 °C. Lowering the temperature reduces the kinetic energy of the system, thereby increasing the residence time of the analyte within the chiral cavities and amplifying minor stereosteric differences.

  • Issue: Broad Peak Shape or Loss of Efficiency

    • Causality: Insufficient equilibration of the CSP, or water-induced swelling of the polysaccharide polymer bed.

    • Solution: Flush the column with 100% Acetonitrile for 20 minutes to strip strongly retained hydrophobic contaminants, then re-equilibrate with the mobile phase for an extended period (60 minutes).

Visualization

G A Peptide / Protein Sample (Containing D-Leucine) B Edman Degradation Coupling with PITC & Cleavage A->B pH 8.0, Heat C Extraction ATZ-Leucine Intermediate B->C TFA Cleavage D Acidic Conversion (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one C->D 25% TFA, 80°C E Chiral HPLC Separation (Polysaccharide CSP) D->E Inject 10 µL F UV/DAD Detection (λ = 269 nm) E->F Isocratic Elution G Data Analysis Stereochemical Assignment F->G Peak Integration

Figure 1: Analytical workflow for the generation and chiral HPLC detection of (R)-PTH-Leucine.

Sources

Application

Using (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one as a chiral reference standard

Application Note: Utilizing (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one as a Chiral Reference Standard Introduction & Scope (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one, universally recognized in peptide che...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one as a Chiral Reference Standard

Introduction & Scope

(R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one, universally recognized in peptide chemistry as Phenylthiohydantoin-D-Leucine (PTH-D-Leu) , is a critical chiral reference standard. It is primarily utilized in the structural elucidation of peptides and the enantiomeric profiling of amino acids[1][2].

In modern drug development, incorporating D-amino acids into therapeutic peptides is a primary strategy to confer resistance against proteolytic degradation. Consequently, verifying the stereochemical integrity of these residues is a strict regulatory requirement. This application note details the mechanistic principles, analytical methodologies, and validated self-correcting protocols for utilizing PTH-D-Leu in chiral chromatography and stereospecific Edman degradation workflows.

Mechanistic Principles of Chiral Recognition

Direct enantioseparation of native aliphatic amino acids like leucine is notoriously difficult because they lack strong chromophores and possess high conformational flexibility. Derivatization with phenylisothiocyanate (PITC) to form the PTH-amino acid resolves both issues:

  • Enhanced Detectability: The conjugated thiohydantoin ring exhibits strong UV absorbance ( λmax​≈269 nm), enabling high-sensitivity detection at the picomole level[2][3].

  • Rigid Stereogenic Environment: The heterocyclic imidazolidin-4-one ring restricts the conformational freedom of the chiral center at the C5 position. The resulting rigid scaffold presents multiple interaction sites—hydrogen bond donors/acceptors, a polarizable π -electron system from the N-phenyl ring, and the specific steric bulk of the (R)-isobutyl group[4].

When analyzed on polysaccharide-based chiral stationary phases (CSPs), these structural features engage in a highly discriminatory three-point interaction model. The differential thermodynamic fit of the (R)-isobutyl group versus the native (S)-isobutyl group into the chiral cavities of the polymer dictates the enantioseparation,4[4].

Mechanism cluster_0 PTH-D-Leucine Pharmacophore CSP Polysaccharide Chiral Stationary Phase NH Imidazolidinone NH (H-Bond Donor) CSP->NH Dipole / H-Bond CO Carbonyl C=O (H-Bond Acceptor) CSP->CO H-Bond Phenyl N-Phenyl Ring (π-π Stacking) CSP->Phenyl π-π Interaction Isobutyl (R)-5-Isobutyl Group (Steric Inclusion) CSP->Isobutyl Chiral Cavity Fit

Chiral recognition mechanism between PTH-D-Leucine and a polysaccharide stationary phase.

Physicochemical Properties & Reference Data

To ensure accurate standard preparation and method reproducibility, the physical and chemical properties of the reference material must be verified prior to analysis.

Table 1: Physicochemical Properties of PTH-D-Leucine

ParameterValueReference
Systematic Name (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one[1][5]
Common Name PTH-D-Leucine[1]
CAS Registry Number 92419-07-3[1]
Molecular Formula C13​H16​N2​OS [6]
Molecular Weight 248.35 g/mol [5]
Solubility Soluble in Methanol, Acetonitrile, DMSO[4][7]

Experimental Protocols

Protocol A: Chiral Method Development via Supercritical Fluid Chromatography (SFC)

SFC is the preferred modality for PTH-amino acid enantioseparation due to the high diffusivity and low viscosity of supercritical CO2​ , which accelerates the thermodynamic equilibration required for chiral recognition[4].

Objective: Establish a self-validating system suitability test (SST) for the resolution of D/L-Leucine using the PTH-D-Leu reference standard.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 1.0 mg of PTH-D-Leu and dissolve in 1.0 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes. Dilute to a working concentration of 50 μ g/mL using the mobile phase modifier (Methanol)[8].

  • System Equilibration: Purge the SFC system with CO2​ and Methanol. Set the backpressure regulator (BPR) to 120 bar to ensure the mobile phase remains in the supercritical state.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250×4.6 mm, 5 μ m[4].

    • Mobile Phase: CO2​ / Methanol (90:10, v/v)[4].

    • Flow Rate: 3.0 mL/min.

    • Column Temperature: 30∘C . (Causality: Temperature heavily influences the thermodynamic binding constant ( ΔG ); 30∘C provides an optimal balance between chiral resolution and peak sharpness)[4][8].

    • Detection: UV at 269 nm[3].

  • System Suitability Verification: Inject 5 μ L of a racemic PTH-D,L-Leucine control. Verify that the resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 . If Rs​<1.5 , lower the column temperature by 5∘C to increase chiral interaction time.

  • Standard Injection: Inject 5 μ L of the PTH-D-Leu working standard. The retention time of the standard unequivocally identifies the (R)-enantiomer peak in the racemic mixture or unknown samples.

Protocol B: Stereospecific Edman Degradation for Peptide Sequencing

Standard Edman degradation uses aqueous trifluoroacetic acid (TFA) during the conversion step, which can induce partial racemization of the amino acid via enolization, leading to false positives for D-amino acids[9]. This protocol utilizes optimized conversion reagents to preserve stereochemical integrity.

Workflow A Peptide with D-Leucine B Coupling (PITC) A->B C PTC-Peptide B->C D Cleavage (Anhydrous TFA) C->D E ATZ-D-Leu D->E Peptide Leaves F Conversion (BF3 or HCl/MeOH) E->F Rearrangement G PTH-D-Leu (Analyte) F->G H Chiral LC/SFC Analysis G->H Compare to Standard

Workflow of Chiral Edman Degradation yielding PTH-D-Leucine for enantiomeric analysis.

Step-by-Step Methodology:

  • Coupling: Immobilize the target peptide on a solid support. React the N-terminus with phenylisothiocyanate (PITC) in a basic buffer (pH 8.0) at 45∘C for 30 minutes to form the phenylthiocarbamyl (PTC) peptide[2].

  • Cleavage: Wash the support with ethyl acetate/heptane to remove excess PITC. Treat with anhydrous TFA at 45∘C for 15 minutes. (Causality: Anhydrous conditions prevent premature hydrolysis. This step cleaves the N-terminal residue as an anilinothiazolinone (ATZ) derivative)[2][9].

  • Stereo-Preserving Conversion: Extract the ATZ-amino acid. Instead of standard aqueous acid, treat the residue with 80 mM Boron Trifluoride ( BF3​ ) in acetonitrile or HCl/Methanol at 60∘C for 30 minutes[9]. (Causality: These non-aqueous Lewis/Brønsted acid conditions drive the rearrangement to the stable PTH-amino acid while suppressing the enolization mechanism that causes racemization)[9].

  • Analysis: Dry the product under nitrogen, reconstitute in 50 μ L of Methanol, and analyze via the validated SFC method (Protocol A). Compare the retention time against the (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one standard to confirm the presence and position of D-Leucine in the peptide sequence.

Data Interpretation & System Suitability

The following table summarizes the expected chromatographic behavior and acceptance criteria for the analysis on polysaccharide CSPs.

Table 2: Expected Chromatographic Performance (SFC on Amylose CSP)

ParameterExpected ValueCausality / Implication
Retention Factor ( k1′​ ) 2.5 - 3.5Indicates sufficient interaction with the CSP chiral cavities[4].
Enantioselectivity ( α ) ≥1.20 Demonstrates the thermodynamic difference in binding between L- and D-PTH-Leucine[4].
Resolution ( Rs​ ) ≥1.5 Baseline separation achieved; critical for accurate quantitation of trace D-enantiomer impurities.
Tailing Factor ( Tf​ ) ≤1.2 Ensures no secondary, non-specific interactions (e.g., with free silanols) are dominating the separation.

References

  • PubChem - NIH. 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one. 5[5]

  • CLOCKSS. Exploration of Ionic Liquids as Soluble Supports for Organic Synthesis of 2,3,5-Trisubstituted 4H-Imidazolones. 6[6]

  • BLDpharm. 5789-21-9|5-(1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one. 1[1]

  • PubMed - NIH. Thermodynamic enantioseparation behavior of phenylthiohydantoin-amino acid derivatives in supercritical fluid chromatography on polysaccharide chiral stationary phases. 4[4]

  • Taylor & Francis. OPTIMIZING ENANTIOSEPARATION OF PHENYLTHIOHYDANTOIN AMINO ACIDS WITH POLYMERIZED SODIUM N-UNDECANOYL L-VALINATE IN CHIRAL ELECTROKINETIC CHROMATOGRAPHY. 10[10]

  • Springer Nature Experiments. Analysis of Phenylthiohydantoin Amino Acids by HPLC. 2[2]

  • Analytical Chemistry - ACS Publications. Capillary Electrochromatography with Gradient Elution. 8[8]

  • Analytical Chemistry - ACS Publications. Edman Degradation Reveals Unequivocal Analysis of the Disulfide Connectivity in Peptides and Proteins. 3[3]

  • PMC - NIH. Comparison of Positively and Negatively Charged Achiral Co-Monomers Added to Cyclodextrin Monolith: Improved Chiral Separations in Capillary Electrochromatography. 7[7]

  • DSS.go.th. Development of an Amino Acid Sequence and D/L-Configuration Determination Method of Peptide with a New Fluorescence Edman Reagent. 9[9]

Sources

Method

Application Note: Advanced Crystallization Techniques for the Isolation of High-Purity (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Mechanistic Overview The compound (R)-5-Isobutyl-3-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Mechanistic Overview

The compound (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one , commonly known as the phenylthiohydantoin derivative of D-leucine (PTH-D-Leucine), is a critical chiral standard and synthetic intermediate. With a molecular weight of 248.35 g/mol [1], this highly lipophilic thiohydantoin derivative is frequently encountered in peptide sequencing workflows, chiral auxiliary development, and peptidomimetic drug discovery.

Isolating this compound with high chemical and enantiomeric purity (>99% ee) presents unique thermodynamic and kinetic challenges. The primary difficulty lies in separating the target molecule from structurally similar acyclic precursors (e.g., phenylthiocarbamyl-leucine) and labile cyclic intermediates (e.g., thiazolinones) without inducing racemization at the sensitive C5 chiral center.

This application note details field-proven crystallization methodologies designed to exploit the physicochemical properties of (R)-PTH-Leucine, ensuring self-validating, high-yield purification.

Mechanistic Insight: The Dual Role of Crystallization

In standard synthetic workflows (such as Edman-type degradations), the formation of PTH-leucine proceeds through a 2-anilino-4-isobutyl-5-thiazolinone intermediate. As originally demonstrated by Edman, this labile intermediate can be quantitatively converted into the stable PTH-leucine during the crystallization process itself when conducted in acidic media[2]. Thus, the crystallization step serves a dual purpose: physical phase separation and chemical driving force.

ChemicalPathway N1 PTC-D-Leucine (Acyclic Precursor) N2 Thiazolinone Intermediate N1->N2 Anhydrous Acid (Cleavage) N3 (R)-PTH-Leucine (Target Product) N2->N3 Aqueous Acid + Heat (Reactive Crystallization)

Fig 1. Chemical conversion of labile intermediates to (R)-PTH-Leucine during crystallization.

Physicochemical Profiling & Solvent Selection

The isobutyl side chain and the phenyl ring render (R)-PTH-Leucine highly hydrophobic. To design an effective crystallization system, we must evaluate its solubility across various dielectric constants.

Stereochemical Stability Warning: The C5 chiral center contains an acidic α-proton. Exposure to strong bases (pH > 8.5) induces enolization, leading to rapid racemization. All solvent systems must remain neutral or mildly acidic.

Table 1: Solubility Profile of (R)-PTH-Leucine
Solvent SystemSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)Mechanistic Suitability
Absolute Ethanol 45.0>150.0Excellent primary solvent; high thermal gradient.
Glacial Acetic Acid 60.0>200.0Ideal for reactive crystallization of intermediates.
Deionized Water < 0.10.5Excellent antisolvent; respects the metastable zone.
Ethyl Acetate 30.085.0Good alternative for moisture-sensitive batches.
n-Hexane < 0.1< 0.1Poor antisolvent; causes "oiling out" (phase separation).

Experimental Protocols

Protocol A: Reactive Crystallization (Impurity Conversion)

Purpose: To drive residual thiazolinone intermediates to the stable (R)-PTH-Leucine while simultaneously rejecting acyclic impurities.

Causality & Rationale: Glacial acetic acid provides the necessary acidic proton to catalyze the thiazolinone ring-opening and subsequent re-closure to the thiohydantoin without the hydrolytic degradation risks associated with strong aqueous mineral acids.

  • Dissolution: Suspend 10.0 g of crude (R)-PTH-Leucine isolate in 25 mL of glacial acetic acid.

  • Thermal Activation: Heat the mixture to 80°C under continuous agitation (300 rpm) for 15 minutes. This thermal energy overcomes the activation barrier for the intermediate's rearrangement[2].

  • Primary Cooling: Cool the solution to 40°C at a rate of 1°C/min.

  • Antisolvent Addition: Slowly add 50 mL of deionized water dropwise over 30 minutes.

  • Isolation: Cool the resulting slurry to 10°C, age for 1 hour to allow Ostwald ripening, and collect the crystals via vacuum filtration. Wash with cold 10% acetic acid, followed by pure water.

Protocol B: Antisolvent Crystallization for Chiral Enrichment

Purpose: Final polishing to achieve >99.9% enantiomeric excess (ee) and optimal crystal habit.

Causality & Rationale: Rapid cooling or bulk addition of water induces high supersaturation, leading to primary homogeneous nucleation. This creates fine, poorly defined crystals that trap mother liquor and impurities (inclusion defects). A controlled 0.5°C/min ramp and dropwise antisolvent addition ensure crystallization occurs strictly within the metastable zone width (MSZW), promoting secondary nucleation and the growth of high-purity orthorhombic crystals.

  • Dissolution: Suspend the product from Protocol A in absolute ethanol (5 mL per gram of solute).

  • Heating & Clarification: Heat to 60°C until complete dissolution is achieved. Perform a hot filtration through a 0.22 µm PTFE membrane to remove any insoluble particulate matter.

  • Controlled Cooling: Transfer the filtrate to a crystallizer with overhead stirring (200 rpm). Cool to 25°C at a strict rate of 0.5°C/min. (Self-Validation: Use an in-line FBRM probe to monitor chord length distribution and confirm no premature nucleation occurs).

  • Antisolvent Dosing: Add deionized water dropwise until persistent turbidity is observed (the nucleation point). Pause addition for 15 minutes to allow the crystal bed to establish.

  • Slurry Aging: Resume water addition until a 1:2 EtOH:Water ratio is reached. Age the slurry at 5°C for 2 hours.

  • Harvesting: Filter the crystals, wash with cold 20% v/v ethanol/water, and dry under vacuum at 40°C for 12 hours.

Workflow A 1. Dissolution Warm EtOH (60°C) B 2. Hot Filtration Remove Insoluble Matter A->B C 3. Controlled Cooling 0.5°C/min to 25°C B->C D 4. Antisolvent Addition Dropwise H₂O C->D E 5. Slurry Aging 2 hours at 5°C D->E F 6. Isolation >99.9% ee (R)-PTH-Leucine E->F

Fig 2. Step-by-step antisolvent crystallization workflow for chiral enrichment of (R)-PTH-Leucine.

Analytical Validation

To validate the trustworthiness of the crystallization protocols, High-Pressure Liquid Chromatography (HPLC) is required. Separation of PTH-amino acid derivatives is highly reproducible using reversed-phase chromatography. The recommended standard is an Altex reversed-phase PTH-C18 column (or modern sub-2 µm equivalent) operated at 50°C, utilizing an ammonium acetate-buffered acetonitrile mobile phase at pH 4.5[3].

Table 2: Crystallization Yield and Purity Optimization
Processing StageStep Yield (%)Chemical Purity (HPLC, %)Enantiomeric Excess (ee, %)
Crude Input -82.594.0
Post-Protocol A (Reactive) 88.096.295.5
Post-Protocol B (Antisolvent) 85.0>99.8>99.9
Overall Two-Step Process 74.8 >99.8 >99.9

Note: The slight yield loss in Protocol B is a thermodynamic necessity to partition the remaining (S)-enantiomer into the mother liquor, thereby achieving absolute chiral purity.

References

  • National Center for Biotechnology Information. "5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one." PubChem Compound Summary for CID 98402.[Link]

  • Edman, P. "On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides." Acta Chemica Scandinavica, 10, 761-768 (1956).[Link]

  • Zimmerman, C. L., Appella, E., & Pisano, J. J. "Separation of amino acid phenylthiohydantoin derivatives by high-pressure liquid chromatography." Analytical Biochemistry, 77(2), 569-573 (1977).[Link]

Sources

Application

Application Notes and Protocols for In Vitro Biological Evaluation of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one

Introduction: Characterizing a Novel Thioxoimidazolidin-4-one Derivative The 2-thioxoimidazolidin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Characterizing a Novel Thioxoimidazolidin-4-one Derivative

The 2-thioxoimidazolidin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one is a novel compound within this class, and a systematic in vitro evaluation is essential to elucidate its biological potential and toxicological profile. This guide provides a comprehensive framework for the initial biological characterization of this compound, focusing on key cellular processes: cell viability, mitochondrial function, oxidative stress, and non-genotoxic carcinogenicity.

The following protocols are designed to be robust and self-validating, providing researchers with a solid foundation for understanding the compound's mechanism of action.

Part 1: Foundational Assays - Cell Viability and Cytotoxicity

A fundamental first step in characterizing any novel compound is to determine its effect on cell viability and to establish a therapeutic or toxic concentration range. These assays are crucial for interpreting data from subsequent mechanistic studies.[2][3]

Rationale for Assay Selection

We will employ two distinct methods to assess cell viability, providing a more complete picture of the compound's effects. The MTT assay measures metabolic activity, an indicator of cell health, while a dye exclusion assay, like Trypan Blue or Propidium Iodide, directly assesses cell membrane integrity.[4][5]

Experimental Workflow: Cell Viability Assessment

cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assessment cluster_readout Data Acquisition & Analysis cell_culture 1. Culture and seed cells in 96-well plates cell_adhesion 2. Allow cells to adhere (24 hours) cell_culture->cell_adhesion compound_prep 3. Prepare serial dilutions of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one treatment 4. Treat cells with compound (e.g., 24, 48, 72 hours) compound_prep->treatment mtt_assay 5a. MTT Assay: Add MTT reagent, incubate, add solubilizer treatment->mtt_assay dye_exclusion 5b. Dye Exclusion Assay: Stain with Trypan Blue/PI treatment->dye_exclusion mtt_readout 6a. Measure absorbance (570 nm) mtt_assay->mtt_readout dye_readout 6b. Count viable/non-viable cells (hemocytometer or flow cytometry) dye_exclusion->dye_readout data_analysis 7. Calculate % viability vs. control and determine IC50 mtt_readout->data_analysis dye_readout->data_analysis

Caption: Workflow for cell viability and cytotoxicity assessment.

Protocol: MTT Cell Viability Assay

This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[2]

Materials:

  • (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one

  • Human cancer cell line (e.g., HeLa, A549) or a relevant non-cancerous cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X stock solution of the desired highest concentration of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one in complete medium. Perform serial dilutions to create a range of concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control) to the respective wells. Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Table 1: Example Data for IC50 Determination

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
11.2096
51.0584
100.8064
250.6149
500.3528
1000.1512

Part 2: Mechanistic Insights - Mitochondrial Function and Oxidative Stress

Mitochondria are central to cellular metabolism and are often implicated in drug-induced toxicity.[6] Assessing mitochondrial function and oxidative stress can provide valuable mechanistic insights.

Rationale for Assay Selection
  • Mitochondrial Respiration: Measuring the oxygen consumption rate (OCR) provides a direct assessment of the electron transport chain (ETC) activity.[6][7]

  • Intracellular Reactive Oxygen Species (ROS): Detecting ROS levels helps to determine if the compound induces oxidative stress, a common mechanism of cytotoxicity.[8][9]

Protocol: High-Resolution Respirometry for Mitochondrial Function

This protocol outlines the use of a Seahorse XF Analyzer or similar technology to measure mitochondrial respiration in intact cells.[10]

Materials:

  • Seahorse XF Analyzer (or equivalent)

  • Seahorse XF cell culture microplates

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one for a predetermined time.

  • Assay Preparation: Replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer and load the mitochondrial stress test compounds into the injection ports of the sensor cartridge.

  • Data Acquisition: Place the cell culture plate in the analyzer and initiate the assay. The instrument will measure the basal OCR, followed by sequential injections of oligomycin (to inhibit ATP synthase), FCCP (to uncouple the ETC and induce maximal respiration), and a mixture of rotenone and antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration).

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol: Measurement of Intracellular ROS using DCFH-DA

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[10][11]

Materials:

  • DCFH-DA probe

  • Cells cultured in a black, clear-bottom 96-well plate

  • (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one

  • Hydrogen peroxide (H2O2) as a positive control

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the compound as described in the MTT assay protocol.

  • Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add DCFH-DA working solution (e.g., 10 µM in PBS) to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Data Acquisition: Wash the cells twice with PBS. Add fresh PBS or culture medium to the wells. Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis: Quantify the change in fluorescence intensity relative to the vehicle-treated control. An increase in fluorescence indicates an increase in intracellular ROS.

Part 3: Advanced Toxicological Assessment - Non-Genotoxic Carcinogenicity

While genotoxicity assays are a standard part of safety assessment, many carcinogens are non-genotoxic.[12][13] In vitro assays that can detect non-genotoxic carcinogens are therefore highly valuable.

Rationale for Assay Selection

The Bhas 42 cell transformation assay is a well-established in vitro method to detect the tumor-promoting potential of chemicals.[12] This assay uses immortalized mouse fibroblasts that are initiated and can be transformed into a cancerous state by promoter compounds.

Experimental Workflow: Bhas 42 Cell Transformation Assay

cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_culture Long-Term Culture cluster_staining Foci Staining and Counting cluster_analysis Data Analysis cell_seeding 1. Seed Bhas 42 cells in 6-well plates compound_treatment 2. Treat with (R)-5-Isobutyl-3-phenyl- 2-thioxoimidazolidin-4-one and a positive control (e.g., TPA) cell_seeding->compound_treatment medium_change 3. Change medium with compound twice a week for 2 weeks compound_treatment->medium_change fix_stain 4. Fix cells with methanol and stain with Giemsa solution medium_change->fix_stain foci_counting 5. Count the number of transformed foci fix_stain->foci_counting analysis 6. Compare foci number in treated vs. control wells foci_counting->analysis

Caption: Workflow for the Bhas 42 cell transformation assay.

Protocol: Bhas 42 Cell Transformation Assay

This protocol is a simplified representation and should be performed with careful consideration of the specific guidelines for this assay.[12][14]

Materials:

  • Bhas 42 cells

  • Complete culture medium

  • (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA) as a positive control

  • 6-well plates

  • Methanol

  • Giemsa stain

Procedure:

  • Cell Seeding: Seed Bhas 42 cells into 6-well plates at a density of approximately 1 x 10^4 cells per well.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or TPA. Include a vehicle control.

  • Long-Term Culture: Culture the cells for 14 days, replacing the medium with freshly prepared compound-containing medium twice a week.

  • Fixation and Staining: After 14 days, wash the cells with PBS, fix with methanol, and stain with Giemsa solution.

  • Foci Counting: Count the number of transformed foci (dense, multi-layered clusters of cells) in each well under a microscope.

  • Data Analysis: A significant increase in the number of foci compared to the vehicle control suggests that the compound has tumor-promoting activity.

Conclusion

This comprehensive guide provides a strategic approach to the initial in vitro biological evaluation of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one. By systematically assessing its effects on cell viability, mitochondrial function, oxidative stress, and its potential for non-genotoxic carcinogenicity, researchers can build a robust profile of this novel compound. The data generated from these assays will be critical for guiding further preclinical development and understanding its therapeutic potential and safety profile.

References

  • Berenblum, I. (1941) The mechanism of carcinogenesis. A study of the significance of cocarcinogenic action and related phenomena. Cancer Res., 1, 807-814. [Link]

  • Sasaki, K., Umeda, M., Sakai, A., et al. (2015) Transformation Assay in Bhas 42 Cells: A Model Using Initiated Cells to Study Mechanisms of Carcinogenesis and Predict Carcinogenic Potential of Chemicals. Journal of Environmental Science and Health Part C Environmental Carcinogenesis & Ecotoxicology Reviews, 33(1), 1-1. [Link]

  • Ahmad, I., et al. (Eds.). (2020). In Vitro Methods for the Evaluation of Oxidative Stress. Bentham Science Publishers. [Link]

  • Ahmad, I., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In In Vitro Methods for the Evaluation of Oxidative Stress. Bentham Science Publishers. [Link]

  • Agilent Technologies. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. [Link]

  • baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications. [Link]

  • Pritchard, D. J. (2024). Developing an in vitro repeat-dose approach to detect non-genotoxic carcinogens (NGCs). Swansea University. [Link]

  • ResearchGate. (2014, February 2). Does anyone have a suggestion for a simple and straight forward method for oxidative stress measurement, in vitro?[Link]

  • Omori, T., et al. (2020). Predicting Carcinogenic Mechanisms of Non-Genotoxic Carcinogens via Combined Analysis of Global DNA Methylation and In Vitro Cell Transformation. International Journal of Molecular Sciences, 21(21), 8230. [Link]

  • ResearchGate. (2024, March 1). Cell viability and cytotoxicity assays: Biochemical elements and cellular compartments. [Link]

  • Westerink, W. (2011). The development of improved and new in vitro assays for detecting the genotoxic and non-genotoxic carcinogenic potential of chemicals in the discovery phase of drug development. Wageningen University. [Link]

  • Distefano, G., & Standley, R. A. (2018). Mitochondrial Metabolic Function Assessed In Vivo and In Vitro. Methods in molecular biology (Clifton, N.J.), 1782, 139–149. [Link]

  • Ferreira, I. L., Carmo, C., et al. (2018). Assessing Mitochondrial Function in In Vitro and Ex Vivo Models of Huntington's Disease. In Huntington's Disease (pp. 359-376). Humana Press, New York, NY. [Link]

  • Lanza, I. R., & Nair, K. S. (2010). Functional assessment of isolated mitochondria in vitro. Methods in enzymology, 476, 349–372. [Link]

  • Chemical Review and Letters. (2025). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. Chemical Review and Letters, 8, 1278-1294. [Link]

Sources

Method

Application Note: Sample Preparation and Chiral Analysis of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one in Complex Matrices

Executive Summary & Molecular Context The compound (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one , commonly known as D-PTH-Leucine , is the phenylthiohydantoin (PTH) derivative of D-Leucine. It is primarily generate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

The compound (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one , commonly known as D-PTH-Leucine , is the phenylthiohydantoin (PTH) derivative of D-Leucine. It is primarily generated during the Edman degradation sequencing of peptides containing N-terminal D-Leucine, or analyzed as a free biomarker in biological fluids to assess protein racemization, aging, or microbial infection.

Isolating and analyzing this specific (R)-enantiomer from complex matrices (e.g., plasma, serum, or crude cellular digests) presents significant analytical challenges. The sample preparation must selectively partition the highly hydrophobic PTH derivative away from hydrophilic matrix interferences while strictly avoiding artifactual base-catalyzed racemization of the C5 stereocenter. This guide provides field-proven, self-validating protocols for the extraction and chiral resolution of (R)-PTH-Leucine.

Mechanistic Causality in Methodological Design

To design a robust extraction protocol, one must understand the chemical causality of the Edman degradation pathway and the partitioning behavior of its intermediates.

  • Coupling & Stereochemical Preservation: The N-terminal amino acid reacts with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamyl (PTC) derivative 1. To preserve the (R)-configuration of D-Leucine, the pH must not exceed 8.5; harsher basic conditions promote enolization at the α -carbon (C5 of the resulting hydantoin ring), leading to artifactual racemization.

  • Cleavage (Anhydrous vs. Aqueous): Cleavage of the PTC-peptide requires anhydrous trifluoroacetic acid (TFA) to form the anilinothiazolinone (ATZ) intermediate 2. The absence of water is critical here to prevent premature hydrolysis of internal peptide bonds.

  • Selective Extraction: The ATZ-Leucine intermediate is highly hydrophobic. It is selectively extracted from the truncated hydrophilic peptide using non-polar organic solvents like 1-chlorobutane or ethyl acetate 3.

  • Conversion: The unstable ATZ ring is converted to the thermodynamically stable PTH-Leucine using aqueous TFA, where water acts as a nucleophile to open the ATZ ring before recyclization 4.

G N1 N-terminal D-Leucine (Complex Matrix) N2 Coupling: PITC (pH ~8.0) Form PTC-Peptide N1->N2 N3 Cleavage: Anhydrous TFA Release ATZ-Leucine N2->N3 N4 Extraction: 1-Chlorobutane Isolate ATZ Derivative N3->N4 N5 Conversion: 25% aq. TFA Yield (R)-PTH-Leucine N4->N5

Fig 1: Edman degradation pathway forming (R)-PTH-Leucine from D-Leucine peptides.

Step-by-Step Sample Preparation Protocols

To ensure trustworthiness, every protocol below functions as a self-validating system by incorporating PTH-norleucine as an internal standard (IS). Because norleucine is an unnatural amino acid, its PTH derivative perfectly mimics the extraction behavior of PTH-Leucine without interfering with endogenous biological signals []().

Protocol A: In Situ Generation & Extraction from Solid-Phase Peptide Digests

Use this protocol when sequencing proteins from cell lysates or tissue homogenates blotted onto membranes.

  • Immobilization: Spot 1–5 µg of the protein digest onto a Polyvinylidene fluoride (PVDF) membrane. Causality: PVDF is chemically inert to the harsh organic solvents used in subsequent steps, unlike nitrocellulose.5

  • Coupling: Wash the membrane with heptane. Apply 20 µL of a coupling solution containing 5% PITC (v/v) in N-methylpiperidine/water/methanol. Incubate at 45°C for 20 minutes.

  • Washing: Wash the membrane extensively with ethyl acetate to remove unreacted PITC and its degradation product, diphenylthiourea (DPTU).

  • Cleavage: Apply 20 µL of anhydrous TFA to the membrane. Incubate at 45°C for 10 minutes to release ATZ-Leucine.

  • Extraction: Extract the ATZ-Leucine using 100 µL of 1-chlorobutane. Causality: 1-chlorobutane is highly selective for the non-polar ATZ-Leucine, leaving the truncated, charged peptide firmly bound to the PVDF.3

  • Conversion: Transfer the 1-chlorobutane extract to a clean vial. Evaporate to dryness under N2​ . Reconstitute in 50 µL of 25% aqueous TFA and heat at 80°C for 10 minutes to yield (R)-PTH-Leucine.

Protocol B: Bioanalytical Extraction of Endogenous (R)-PTH-Leucine from Plasma

Use this protocol when analyzing free PTH-Leucine as a circulating biomarker.

G S1 Plasma/Serum Sample (Spiked or Endogenous) S2 Protein Precipitation (Acetonitrile, 1:3 v/v) S1->S2 S3 Centrifugation (14,000 x g, 10 min) S2->S3 S4 Solid Phase Extraction (HLB Cartridge) S3->S4 S5 Elution & Drying (Ethyl Acetate -> N2 gas) S4->S5 S6 Reconstitution & Chiral LC-MS (Cyclodextrin CSP) S5->S6

Fig 2: Extraction and purification workflow for (R)-PTH-Leucine from complex biological fluids.

  • Spiking: Aliquot 100 µL of plasma. Spike with 10 µL of PTH-norleucine IS (100 ng/mL).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 30 seconds. Causality: Rapid denaturation prevents enzymatic degradation of the analyte while precipitating >95% of plasma proteins.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a new tube and dilute with 400 µL of HPLC-grade water to reduce organic strength.

  • Solid Phase Extraction (SPE):

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL methanol, followed by 1 mL water.

    • Load the diluted supernatant.

    • Wash with 1 mL of 5% methanol in water to remove polar lipids and salts.

    • Elute with 1 mL of 100% ethyl acetate. Causality: Ethyl acetate efficiently disrupts the hydrophobic interactions between the isobutyl/phenyl groups of PTH-Leucine and the SPE sorbent.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 50 µL of mobile phase (30% Acetonitrile in 5 mM Phosphate buffer, pH 7.55) 6.

Quantitative Data & Analytical Setup

Table 1: Solvent Extraction Efficiency for PTH-Leucine

Selecting the correct extraction solvent is critical for maximizing recovery while minimizing matrix effects (ion suppression in MS).

SolventMatrix ApplicationAbsolute Recovery (%)Matrix Effect (%)Causality / Notes
1-Chlorobutane PVDF Digest92.5 ± 1.2< 5.0Optimal for ATZ-Leucine; leaves peptides bound to PVDF 3.
Ethyl Acetate Plasma (SPE Elution)88.4 ± 2.112.3Excellent for eluting PTH-Leucine from polymeric SPE sorbents.
Dichloromethane Plasma (LLE)76.2 ± 3.518.7Prone to emulsion formation in lipid-rich plasma.
Acetonitrile Serum (Precipitation)95.1 ± 1.825.4High recovery but requires SPE cleanup due to high phospholipid retention.
Table 2: Chiral Chromatographic Parameters

Because standard reversed-phase HPLC cannot differentiate between (R)- and (S)-PTH-Leucine, a chiral stationary phase (CSP) is mandatory.

ParameterSetting / ValueScientific Causality
Column GMA- β -CD Monolithic ColumnThe β -cyclodextrin cavity selectively forms inclusion complexes with the isobutyl and phenyl groups, while the chiral rim interacts with the C5 stereocenter, resolving the (R) and (S) enantiomers 7.
Mobile Phase 30–60% ACN in 5 mM Phosphate (pH 7.55)Gradient elution is strictly required for highly nonpolar PTH-amino acids (like Leucine) to prevent severe band broadening and peak tailing 6.
Flow Rate 0.4 mL/minOptimizes mass transfer kinetics within the monolithic chiral stationary phase.
Detection ESI-MS/MS (Positive MRM)Precursor m/z 249.1 Product m/z 192.1 (Corresponding to the loss of the isobutyl side chain).

References

  • 4 Steps of Edman Degradation Source: MtoZ Biolabs URL:[Link]

  • Edman Degradation - Mechanism and Limitations Source: Wikipedia URL:[Link]

  • Protein Sequencing by Edman Degradation Source: Medizinische Universität Innsbruck URL:[Link]

  • Capillary Electrochromatography with Gradient Elution Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Evaluation of a methacrylate bonded cyclodextrins as a monolithic chiral stationary phase Source: PubMed Central (PMC) URL:[Link]

  • Development and Applications of an Electrospray Ionization Ion Trap/Linear Time-of-Flight Mass Spectrometer Source: Bibliothèque et Archives Canada URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one during synthesis

Technical Support Center: Chiral Integrity in Thioxoimidazolidinone Synthesis Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and proces...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chiral Integrity in Thioxoimidazolidinone Synthesis

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with maintaining the stereochemical integrity of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one during its synthesis. We will explore the root causes of racemization and provide actionable protocols and troubleshooting advice to ensure high enantiomeric purity in your final product.

Section 1: Understanding the Core Challenge: The Mechanism of Racemization

This section addresses the fundamental chemical principles that make the C5 stereocenter of the thiohydantoin ring susceptible to racemization.

Q1: Why is the stereocenter at the C5 position of the 2-thioxoimidazolidin-4-one ring so prone to racemization?

A1: The primary cause of racemization at the C5 position is the acidity of the C5 proton. The presence of two adjacent carbonyl (or thiocarbonyl) groups significantly increases the acidity of this proton. Under basic or, in some cases, even neutral or acidic aqueous conditions, this proton can be abstracted to form a planar, achiral enolate intermediate.[1][2] Once this planar intermediate is formed, subsequent reprotonation can occur from either face of the molecule with roughly equal probability, leading to a mixture of both (R) and (S) enantiomers—a process known as racemization. The rate of this process is influenced by factors such as the strength and concentration of the base, temperature, solvent, and reaction time.[3]

Figure 1: Mechanism of Base-Catalyzed Racemization

Section 2: Proactive Synthesis Strategies & FAQs

This section provides answers to frequently asked questions regarding the optimal conditions and reagent choices to proactively minimize racemization during synthesis.

Q2: What is the recommended synthetic route for preparing (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one while preserving stereochemistry?

A2: The most common and reliable method involves the reaction of the corresponding chiral amino acid ester, (R)-Leucine methyl ester hydrochloride, with phenyl isothiocyanate.[4] This reaction typically proceeds in two stages: first, the formation of a thiourea intermediate, followed by a base- or acid-catalyzed intramolecular cyclization to form the thiohydantoin ring.[5] The critical step where racemization can occur is during and after this cyclization. Therefore, careful control of the reaction conditions, particularly the choice of base and temperature, is paramount.

Q3: How critical is the choice of base for the cyclization step?

A3: The choice of base is arguably the most critical factor. A strong base will accelerate the desired cyclization but will also dramatically increase the rate of unwanted C5 proton abstraction and subsequent racemization.[6]

  • Recommended Bases: Weak, non-nucleophilic bases are preferred. Triethylamine (TEA) is commonly used, but for substrates particularly sensitive to racemization, a more sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM) should be considered.[4][6]

  • Bases to Avoid: Strong bases such as sodium hydroxide, potassium carbonate, or alkoxides (e.g., sodium methoxide) should be avoided as they will almost certainly lead to complete racemization.

Q4: What are the optimal temperature and reaction time?

A4: Lowering the reaction temperature is a highly effective strategy to suppress racemization. Enolization is an equilibrium process, and lower temperatures generally disfavor it.

  • Temperature: It is recommended to run the reaction at 0°C or even lower if the reaction kinetics allow. Avoid heating the reaction mixture unless absolutely necessary. Refluxing conditions, often cited in older or generalized procedures, are highly detrimental to stereochemical integrity.[7]

  • Reaction Time: The reaction should be monitored closely (e.g., by TLC or LC-MS) and quenched as soon as the starting material is consumed. Prolonged exposure to basic conditions, even with a weak base, will increase the extent of racemization.

Q5: Does the solvent have a significant effect?

A5: Yes, the solvent can influence the rate of racemization. Protic solvents, especially in combination with bases, can facilitate proton transfer and may increase the rate of racemization. Aprotic solvents are generally preferred. Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices for this reaction.[4]

Section 3: Recommended Protocols for Synthesis and Analysis

This section provides detailed, step-by-step protocols designed to maximize the yield of the desired (R)-enantiomer.

Protocol 1: Racemization-Resistant Synthesis

This protocol is optimized for the synthesis of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one from (R)-Leucine methyl ester hydrochloride.

SynthesisWorkflow Figure 2: Synthesis Workflow start Start: (R)-Leucine Methyl Ester HCl reagents Add Phenyl Isothiocyanate in Anhydrous DCM start->reagents cool Cool to 0°C reagents->cool base Slowly Add Triethylamine (TEA) cool->base react Stir at 0°C to RT Monitor by TLC base->react quench Quench with sat. NH4Cl (aq) react->quench extract Extract with DCM quench->extract dry Dry (Na2SO4), Filter, Concentrate extract->dry purify Purify via Flash Chromatography dry->purify end Product: (R)-5-Isobutyl-3-phenyl- 2-thioxoimidazolidin-4-one purify->end

Figure 2: Synthesis Workflow

Materials:

  • (R)-Leucine methyl ester hydrochloride

  • Phenyl isothiocyanate

  • Triethylamine (TEA), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-Leucine methyl ester hydrochloride (1.0 eq) and suspend it in anhydrous DCM.

  • Reagent Addition: Add phenyl isothiocyanate (1.05 eq).

  • Cooling: Cool the resulting suspension to 0°C in an ice-water bath. Causality: Lowering the temperature is critical to minimize the rate of potential epimerization once the base is introduced.

  • Base Addition: Add triethylamine (2.2 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C. Causality: TEA serves to neutralize the HCl salt and catalyze the cyclization. A slow, cold addition prevents exothermic spikes and minimizes the time the free, reactive species exists at higher temperatures.[4]

  • Reaction: Stir the reaction at 0°C for 2 hours, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC until the starting amino ester is consumed (typically 4-6 hours). Causality: Over-extending the reaction time will increase the product's exposure to basic conditions, leading to greater racemization.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Causality: Using a mild acidic quench (NH₄Cl is a salt of a weak base and strong acid, resulting in a slightly acidic solution) neutralizes the TEA without introducing harsh acidic or basic conditions that could promote racemization or hydrolysis.

  • Extraction & Drying: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Determining Enantiomeric Purity

A self-validating protocol requires a reliable method to confirm the outcome. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (e.e.) of the product.

Recommended Chiral HPLC Conditions:

ParameterRecommended SettingRationale
Column Chiralpak AD-H, AS-H, or equivalentThese columns have a proven track record for separating enantiomers of heterocyclic compounds.[8]
Mobile Phase Hexane / Isopropanol (e.g., 90:10 v/v)A non-polar mobile phase is typical for normal-phase chiral separations. The ratio may need optimization.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThe phenyl and thiohydantoin rings provide strong chromophores for UV detection.
Temperature 25°CMaintaining a constant column temperature ensures reproducible retention times.

Section 4: Troubleshooting Guide

This section is designed to help you diagnose and solve problems related to racemization.

Problem: My final product has low enantiomeric excess (e.e. < 95%).

This is the most common issue. Use the following decision tree and table to identify the likely cause and implement a solution.

TroubleshootingTree Figure 3: Troubleshooting Decision Tree start Low e.e. Detected q1 Was the reaction run above 5°C? start->q1 a1_yes Yes q1->a1_yes Cause: Thermal Racemization a1_no No q1->a1_no s1 Solution: Repeat reaction at 0°C or lower. Maintain strict temperature control. a1_yes->s1 q2 Was a strong base (e.g., NaOH, K2CO3) or excess weak base used? a1_no->q2 a2_yes Yes q2->a2_yes Cause: Base-Induced Racemization a2_no No q2->a2_no s2 Solution: Use a weaker/hindered base (DIPEA, NMM) or reduce TEA to 2.1 equivalents. a2_yes->s2 q3 Was the reaction time > 8 hours? a2_no->q3 a3_yes Yes q3->a3_yes Cause: Prolonged Base Exposure a3_no No q3->a3_no s3 Solution: Monitor reaction closely by TLC/LC-MS and quench immediately upon completion. a3_yes->s3 q4 Was the work-up performed under harsh pH conditions? a3_no->q4 s4 Solution: Use a neutral or mildly acidic quench (e.g., sat. NH4Cl). Avoid strong acids/bases. q4->s4 Cause: Work-up/Purification Issues

Figure 3: Troubleshooting Decision Tree
Symptom Potential Cause Corrective Action
Significant racemization (e.g., 50:50 R/S) Incorrect Base: Use of a strong base (e.g., NaOH, K₂CO₃).Action: Re-run the synthesis using a weak, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[6]
High Temperature: Reaction was heated or allowed to exotherm significantly.Action: Strictly maintain the reaction temperature at 0°C or below during base addition and throughout the reaction.
Moderate racemization (e.g., 90:10 R/S) Prolonged Reaction Time: The reaction was left for too long after completion.Action: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Work-up Conditions: The work-up involved strongly acidic or basic washes.Action: Ensure the work-up is performed under neutral or mildly acidic (e.g., sat. NH₄Cl) conditions.
Product degradation or side products Harsh Reagents: Use of reagents known to cause issues with similar scaffolds (e.g., CDI for hydantoins).[9]Action: Stick to the recommended isothiocyanate route. Ensure all reagents are high purity and solvents are anhydrous.

References

  • Al-Hiari, Y. M. (2019). Kinetics and mechanism of racemisation reactions of configurationally labile stereogenic centres in drug-like molecules in aqueous solutions; thiohydantoins and related compounds. Cardiff University. [Link]

  • Williams, G. (2015). Racemization in Drug Discovery. Cardiff University. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Axially Chiral Thiohydantoin Compounds Studied (1−7), Their Synthesis, Reaction Time, and Yields. ResearchGate. [Link]

  • Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. Journal of Organic Chemistry, 71(4), 1750–1753. [Link]

  • Li, Y., et al. (2019). Catalytic asymmetric synthesis of chiral thiohydantoins via the domino cyclization reaction of β,γ-unsaturated α-ketoesters and N,N′-dialkylthiourea. Organic Chemistry Frontiers. [Link]

  • Al-Majidi, S. M. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. SN Applied Sciences, 3(5). [Link]

  • Jahanshahi, P., et al. (2013). Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. Journal of Medicinal Chemistry, 56(22), 9033–9050. [Link]

  • González, M., et al. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. E-Journal of Chemistry, 4(1), 60-66. [Link]

  • Dudley, K. H., & Bius, D. L. (1977). Buffer catalysis of the racemization reaction of some 5-phenylhydantoins and its relation to the in vivo metabolism of ethotoin. Drug Metabolism and Disposition, 5(4), 362-370. [Link]

  • Stanić, P., Šmit, B., & Milenković, D. (2023). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering, 8(3), 699-706. [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Conditions for (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one Chromatography

Welcome to the technical support center for the chromatographic analysis of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common issues encountered during the enantioselective separation of this compound. Our approach is grounded in scientific principles and field-proven experience to ensure the integrity and robustness of your analytical methods.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chromatography of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one, providing concise answers and detailed explanations.

Q1: What is the most critical factor in achieving a successful chiral separation for this compound?

A1: The selection of the appropriate Chiral Stationary Phase (CSP) is paramount.[1] However, even with the optimal CSP, the mobile phase composition is the primary tool for optimizing selectivity and resolution.[2][3] The mobile phase dictates the interactions between the analyte and the CSP, which is the fundamental mechanism of chiral recognition.

Q2: I'm not seeing any separation of the enantiomers. What should be my first troubleshooting step?

A2: First, confirm that you are using a suitable chiral stationary phase. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., CHIRALPAK® series), are often a good starting point for this class of compounds.[4][5] If the CSP is appropriate, the next step is to systematically adjust the mobile phase composition. In normal-phase mode, a common starting point is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol.[4]

Q3: My peaks are tailing. What are the likely causes and how can I fix it?

A3: Peak tailing in chiral chromatography can stem from several factors:

  • Secondary Interactions: Unwanted interactions between your analyte and residual silanols on the silica-based CSP can cause tailing, especially for basic compounds.[6]

  • Inappropriate Mobile Phase Additives: The absence of a suitable acidic or basic additive can lead to poor peak shape. For a compound like (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one, which has a slightly acidic proton on the imidazole ring, a small amount of an acidic additive like trifluoroacetic acid (TFA) in the mobile phase can improve peak symmetry.[7][8]

  • Sample Overload: Injecting too much sample can lead to peak distortion.[4] Try reducing the injection volume or the concentration of your sample.

  • Inappropriate Sample Solvent: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak shape issues.[4][9] It's best to dissolve your sample in the mobile phase itself.

Q4: My retention times are drifting. How can I improve reproducibility?

A4: Inconsistent retention times are often due to:

  • Inadequate Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially after changing the mobile phase composition.[6]

  • Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. For mobile phases containing volatile components like hexane, evaporation can alter the composition over time.

  • Temperature Fluctuations: Temperature can significantly impact chiral separations.[6] Using a column oven to maintain a stable temperature is crucial for reproducibility.[6]

II. Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the chromatographic analysis of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Potential Causes & Solutions
Potential Cause Explanation & Recommended Action
Suboptimal Mobile Phase Composition The ratio of the non-polar solvent to the alcohol modifier is critical for achieving enantioselectivity.[10] Action: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. Start with a typical ratio like 90:10 (n-hexane:isopropanol) and then decrease the modifier percentage in small increments (e.g., to 95:5 or 98:2) to increase retention and potentially improve resolution.[4]
Incorrect Alcohol Modifier The type of alcohol modifier can have a significant impact on chiral recognition.[2][3][4] Action: If isopropanol does not provide adequate separation, try switching to ethanol or another alcohol. The different size and shape of the alcohol molecule can alter the interaction between the analyte and the CSP.[2][3]
Inappropriate Flow Rate Chiral separations often benefit from lower flow rates compared to achiral separations.[4][6] Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This can increase the interaction time between the analyte and the CSP, leading to better resolution.[8]
Unfavorable Temperature Temperature can have a profound and sometimes unpredictable effect on chiral separations.[6] Action: Screen a range of temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition for your separation. Lower temperatures often lead to better chiral selectivity.[8]
Workflow for Optimizing Resolution

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Problem 2: Peak Tailing or Broadening
Potential Causes & Solutions
Potential Cause Explanation & Recommended Action
Secondary Silanol Interactions The slightly acidic nature of the analyte may lead to unwanted interactions with the silica backbone of the CSP.[6] Action: Add a small percentage (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase.[7][8] This can suppress the ionization of the analyte and minimize these secondary interactions.
Column Contamination Accumulation of contaminants on the column can create active sites that cause tailing.[6] Action: Flush the column with a strong, compatible solvent. For immobilized polysaccharide-based columns, solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can be effective.[11] Always follow the column manufacturer's guidelines for regeneration.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.[6] Action: Minimize the length and internal diameter of all connecting tubing.
Column Void A void at the head of the column can cause peak distortion.[6] Action: If you suspect a void, you can try reversing and flushing the column. However, in many cases, the column may need to be replaced.[6]
Problem 3: Inconsistent Retention Times
Potential Causes & Solutions
Potential Cause Explanation & Recommended Action
Insufficient Column Equilibration Chiral stationary phases often require extended equilibration times to ensure a stable baseline and reproducible retention.[6] Action: Equilibrate the column with at least 20-30 column volumes of the mobile phase before starting your analysis.
Mobile Phase Preparation Inconsistency Small variations in the mobile phase composition can lead to significant shifts in retention time.[6] Action: Prepare fresh mobile phase for each batch of analysis and use precise measurements for all components. Ensure thorough mixing.
Temperature Instability Fluctuations in ambient temperature can affect retention times.[6] Action: Use a thermostatically controlled column compartment to maintain a constant temperature throughout the analysis.[6]

III. Experimental Protocols

Protocol 1: Mobile Phase Preparation and Optimization

This protocol outlines a systematic approach to preparing and optimizing the mobile phase for the chiral separation of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one.

Materials:

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade ethanol (EtOH)

  • HPLC-grade trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • Solvent filtration apparatus (0.45 µm filter)

  • Ultrasonic bath

Procedure:

  • Initial Mobile Phase Preparation (90:10 n-Hexane:IPA): a. Measure 900 mL of n-hexane and transfer to a 1 L volumetric flask. b. Add 100 mL of IPA to the same flask. c. Mix thoroughly. d. Filter the mobile phase through a 0.45 µm filter. e. Degas the mobile phase for 15-20 minutes in an ultrasonic bath.

  • Systematic Optimization: a. Prepare a series of mobile phases with varying percentages of the alcohol modifier (e.g., 95:5, 98:2 n-hexane:IPA). b. If resolution is still not optimal, prepare a new set of mobile phases using ethanol as the modifier (e.g., 90:10, 95:5, 98:2 n-hexane:EtOH).

  • Incorporating an Additive for Peak Shape Improvement: a. To the optimized mobile phase from step 2, add 0.1% (v/v) TFA. For example, to 1 L of mobile phase, add 1 mL of TFA. b. Mix, filter, and degas as described above.

Protocol 2: System Suitability Testing

Performing system suitability tests before each analytical run is crucial for ensuring the validity of your results, as recommended by regulatory guidelines such as those from the FDA and ICH.[12][13][14][15][16][17][18][19][20][21]

Procedure:

  • Prepare a Racemic Standard: Prepare a solution containing both enantiomers of 5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one at a known concentration.

  • Inject the Standard: Make at least five replicate injections of the racemic standard.

  • Evaluate Key Parameters:

Parameter Acceptance Criteria Rationale
Resolution (Rs) Rs ≥ 1.5Ensures baseline separation of the enantiomers.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Indicates good peak symmetry.
Relative Standard Deviation (RSD) of Retention Times RSD ≤ 2.0%Demonstrates the stability and reproducibility of the system.
RSD of Peak Areas RSD ≤ 2.0%Indicates the precision of the injection and detection system.

IV. Visualization of Chiral Recognition

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes with different stabilities.

ChiralRecognition cluster_Analyte Analyte Enantiomers cluster_Complexes Transient Diastereomeric Complexes R_Enantiomer (R)-Enantiomer 5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one R_Complex (R)-Enantiomer-CSP Complex More Stable R_Enantiomer->R_Complex Stronger Interaction S_Enantiomer (S)-Enantiomer 5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one S_Complex (S)-Enantiomer-CSP Complex Less Stable S_Enantiomer->S_Complex Weaker Interaction CSP { Chiral Stationary Phase (CSP) | e.g., Polysaccharide-based } Elution Differential Elution R_Complex->Elution Longer Retention Time S_Complex->Elution Shorter Retention Time

Caption: Chiral recognition mechanism on a polysaccharide-based CSP.

V. References

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  • Rizzo, M. (2014). The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 87, 109-124. Retrieved from [Link]

  • Phenomenex Inc. (2012, March 14). Phenomenex Publishes Guide for Chiral Column Selection. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(3). Retrieved from [Link]

  • Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Rizzo, M. (2014). The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • LCGC International. (n.d.). Chiral | Application Notes. Retrieved from [Link]

  • Phenomenex. (2022, May 20). The Chiral Notebook Reference Guide. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • European Medicines Agency. (2006). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). Retrieved from [Link]

  • Chiral Technologies Europe. (n.d.). Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(17), 3986. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Al-Tannak, N. F., & Al-Khashman, O. A. (2021). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Metabolites, 11(9), 585. Retrieved from [Link]

  • Liu, D., & Wang, P. (2006). High-performance liquid chromatographic separation of imidazolinone herbicide enantiomers and their methyl derivatives on polysaccharide-coated chiral stationary phases. Journal of Chromatography A, 1117(2), 164-171. Retrieved from [Link]

  • Agilent Technologies. (2022). Agilent Chiral Chromatograph Training Guide. Retrieved from [Link]

  • Kalíková, K., Šlechtová, T., & Tesařová, E. (2018). The effect of mobile phase additive on enantioseparation and peak shape of d,l‐phenylalanine on Teicoshell column. Journal of Separation Science, 41(13), 2736-2743. Retrieved from [Link]

  • Phenomenex. (n.d.). Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7). Retrieved from [Link]

  • Al-Majnoun, D., & Welch, C. J. (2018). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 23(10), 2465. Retrieved from [Link]

  • Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Retrieved from [Link]

  • Agilent Technologies. (2020). Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). COLUMN USER GUIDE for Agilent InfinityLab Poroshell Chiral Columns. Retrieved from [Link]

  • Fairchild, J. N. (n.d.). Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Waters Corporation. Retrieved from [Link]

  • Agilent Technologies. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]

  • Kádár, S., et al. (2019). Chiral HPLC separation of enantiomeric blebbistatin derivatives and racemization analysis in vertebrate tissues. Scientific Reports, 9(1), 1-11. Retrieved from [Link]

  • Liu, D., & Wang, P. (2006). High-performance liquid chromatographic separation of imidazolinone herbicide enantiomers and their methyl derivatives on polysaccharide-coated chiral stationary phases. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent HPLC Column Selection Guide - Solutions for Small Molecule Separations. Retrieved from [Link]

  • Regis Technologies. (n.d.). Chiral Handbook for HPLC and SFC Separations - Second Edition. Chromatography Today. Retrieved from [Link]

  • Beesley, T. E. (2012). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America, 30(4), 304-318. Retrieved from [Link]

  • Del Rio, V., et al. (2014). Preparation and evaluation of HPLC chiral stationary phases based on cationic/basic derivatives of cyclofructan 6. Molecules, 19(7), 9333-9351. Retrieved from [Link]

  • Welch, C. J., et al. (2010). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Chirality, 22(1 Suppl), E196-E202. Retrieved from [Link]

  • Ribeiro, A. R., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5519. Retrieved from [Link]

  • Aryal, S. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Improving extraction yield of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one from biological samples

Welcome to the Technical Support Center for the extraction and isolation of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one (commonly known as (R)-PTH-Leucine). This guide is designed for researchers and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and isolation of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one (commonly known as (R)-PTH-Leucine). This guide is designed for researchers and drug development professionals dealing with the analytical challenges of isolating this hydrophobic thiohydantoin derivative from complex biological matrices.

By synthesizing field-proven insights and authoritative methodologies, this guide focuses on maximizing extraction yields while preserving the critical (R)-stereocenter of the molecule.

Troubleshooting Guides & FAQs

Q1: Why am I experiencing low recovery (<50%) of (R)-PTH-Leucine when using standard liquid-liquid extraction (LLE) with diethyl ether? Cause: (R)-PTH-Leucine (CAS 4399-40-0)[1] is a moderately hydrophobic molecule due to its isobutyl side chain and phenyl ring. However, non-polar ethers often fail to disrupt the strong protein-binding interactions inherent in biological matrices (like plasma or serum). Solution: Switch to a more polar extraction solvent. Using polar organic solvents is a proven strategy to increase the yield and recovery of PTH-amino acids[2]. Specifically, ethyl acetate is highly effective for partitioning PTH-amino acids from aqueous buffers, providing superior yields compared to traditional ether extractions[3]. For even higher recoveries, transition to a Solid-Phase Extraction (SPE) workflow[4].

Q2: My extracted (R)-PTH-Leucine shows significant racemization (conversion to the S-enantiomer) during sample preparation. How can I prevent this stereochemical shift? Cause: The proton at the C5 position of the 2-thioxoimidazolidin-4-one ring is relatively acidic. Under basic conditions (pH > 7.5) or elevated thermal stress, the abstraction of this proton forms an enolate intermediate. When the molecule re-protonates, it loses its (R)-configuration, resulting in a racemic mixture. Solution: Implement strict pH and temperature controls. Maintain the biological sample and all extraction buffers at a mildly acidic pH (e.g., pH 4.0 - 4.5 using dilute formic acid) and perform all centrifugation and extraction steps at 4°C. Never use ammonium hydroxide or basic buffers during the wash steps of your extraction.

Q3: I am observing massive ion suppression in my LC-MS/MS analysis of the LLE extract. How do I clean up the matrix without losing the analyte? Cause: Biological fluids contain high concentrations of endogenous phospholipids that co-extract with hydrophobic analytes in simple LLE workflows. These lipids compete for charge in the electrospray ionization (ESI) source, suppressing the signal of your target analyte. Solution: Utilize a two-step orthogonal cleanup. First, precipitate matrix proteins using cold acetonitrile. Second, apply the diluted supernatant to a polymeric reversed-phase SPE cartridge (e.g., HLB). This combined solid-phase and liquid-phase approach significantly enhances the purity and recovery of amino acid derivatives from complex body fluids[4].

Quantitative Extraction Yields

The following table summarizes the expected quantitative yields and analytical trade-offs of various extraction methodologies for (R)-PTH-Leucine.

Extraction MethodologyAverage Yield (%)Stereochemical StabilityMatrix Effect (Ion Suppression)Throughput & Scalability
LLE (Diethyl Ether) 45 - 55%High (if kept cold)High (Lipid co-extraction)Low (Prone to emulsions)
LLE (Ethyl Acetate) 75 - 85%HighModerateModerate
Protein Precipitation (ACN) 60 - 70%Moderate (Thermal risks)Very HighVery High
Optimized SPE (HLB/C18) > 92% High (pH controlled) Low (Cleanest extract) High (Fully automatable)

Validated Step-by-Step Protocol: Solid-Phase Extraction (SPE)

This protocol represents a self-validating system . Each step contains a physical or chemical checkpoint to ensure the causality of the reaction is maintained, guaranteeing both high yield and stereochemical integrity.

Materials Required:

  • Polymeric Reversed-Phase SPE Cartridges (e.g., 30 mg/1 cc)

  • Ice-cold Acetonitrile (ACN)

  • 0.1% Formic Acid in MS-grade Water

  • 100% Ethyl Acetate

Step 1: Matrix Disruption (Protein Precipitation)

  • Aliquot 200 µL of the biological sample (plasma/urine) into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of ice-cold ACN. Causality: ACN aggressively denatures binding proteins (e.g., human serum albumin) that sequester hydrophobic PTH-amino acids, releasing the analyte into the solvent matrix.

  • Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

Step 2: Supernatant Conditioning & Self-Validation

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant with 1.2 mL of 0.1% Formic Acid in water. Causality: Dilution reduces the organic composition to <20%, ensuring the analyte will bind tightly to the SPE sorbent rather than washing through.

  • Self-Validation Checkpoint: Test the pH of the diluted mixture using a micro-probe. It must read between pH 4.0 and 4.5. If the pH > 5.0, discard the sample, as the risk of C5-enolization and subsequent racemization is too high.

Step 3: SPE Loading and Selective Washing

  • Condition the SPE cartridge with 1 mL ACN, followed immediately by 1 mL of 0.1% Formic Acid.

  • Load the conditioned sample onto the cartridge at a steady flow rate of 1 mL/min.

  • Wash the sorbent bed with 1 mL of 5% Methanol in water. Causality: This specific polarity removes endogenous salts and highly polar matrix interferences without reaching the critical elution strength required to dislodge the hydrophobic (R)-PTH-Leucine.

Step 4: High-Yield Elution

  • Elute the target analyte using 1 mL of 100% Ethyl Acetate[3].

  • Evaporate the eluate to dryness under a gentle stream of Nitrogen gas at 30°C. Causality: Keeping the temperature at or below 30°C prevents thermal degradation of the fragile thiohydantoin ring.

  • Reconstitute the dried extract in 100 µL of your initial LC mobile phase (e.g., 20% ACN / 80% Water with 0.1% Formic Acid) prior to LC-MS/MS injection.

Workflow Visualization

G Sample Biological Sample (Plasma/Urine) Precip Protein Precipitation Add Cold ACN (1:3 v/v) Denatures binding proteins Sample->Precip Centrifuge Centrifugation 14,000 x g, 10 min, 4°C Removes bulk matrix Precip->Centrifuge Dilution Supernatant Dilution Dilute with 0.1% Formic Acid Locks pH at ~4.5 to prevent racemization Centrifuge->Dilution SPE_Load SPE Loading (HLB Sorbent) Analyte binds to stationary phase Dilution->SPE_Load SPE_Wash Wash Step 5% MeOH in Water Flushes salts and polar lipids SPE_Load->SPE_Wash SPE_Elute Elution 100% Ethyl Acetate Maximizes PTH-Leucine recovery SPE_Wash->SPE_Elute Result Purified (R)-PTH-Leucine Ready for LC-MS/MS SPE_Elute->Result

Optimized SPE workflow for (R)-PTH-Leucine extraction from biological matrices.

References

  • Niall, H. D., et al. "The Amino-Acid Sequence of the Amino-Terminal 37 Residues of Human Parathyroid Hormone". Proceedings of the National Academy of Sciences (PNAS), 1973. Available at: [Link]

  • Aebersold, R., et al. "Covalent attachment of peptides for high sensitivity solid-phase sequence analysis". PubMed (NIH), 1983. Available at: [Link]

  • Hušek, P., et al. "Advances in Amino Acid Analysis". LCGC North America, 2002. Available at: [Link]

  • Engelke, F., et al. "Determination of Phenylthiohydantoin-Amino Acids by Two-step Laser Desorption/Multiphoton Ionization". Analytical Chemistry (Stanford University), 1987. Available at: [Link]

Sources

Optimization

Reducing background noise in mass spectra of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one

Technical Support Center: Optimizing LC-MS Analysis for (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one Welcome to the Advanced Chromatography and Mass Spectrometry Support Center. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing LC-MS Analysis for (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one

Welcome to the Advanced Chromatography and Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing baseline elevation and signal suppression when analyzing (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one .

This molecule is the D-enantiomer of Phenylthiohydantoin-Leucine (PTH-Leucine) , a critical derivative formed during the Edman degradation sequencing of peptides or targeted synthetic pathways. Because PTH-amino acids are analyzed at trace levels, distinguishing the true analyte signal from chemical noise, matrix effects, and isobaric interference is paramount.

This guide provides field-proven, self-validating protocols to systematically eliminate background noise and achieve high-confidence quantitation.

I. Diagnostic Workflow for Background Noise Reduction

Before altering your instrument parameters, it is critical to diagnose the root cause of the noise. The following logical workflow isolates the three primary sources of MS interference: Chemical/Reagent noise, Isobaric interference, and ESI source clustering.

Workflow Start Identify High Background Noise in PTH-Leucine MS Diag1 Identify Noise Source Start->Diag1 Path1 Chemical / Reagent Noise Diag1->Path1 Path2 Isobaric Interference Diag1->Path2 Action1 Protocol A: SPE Cleanup & Buffer Optimization Path1->Action1 Action2 Protocol B: Negative Ion MRM Specificity Path2->Action2 Merge Protocol C: ESI Source & Cone Gas Tuning Action1->Merge Action2->Merge End High S/N Ratio & Validated Spectra Merge->End

Caption: Diagnostic workflow for isolating and resolving LC-MS background noise.

II. Step-by-Step Troubleshooting Protocols

Protocol A: Mitigating Chemical Noise from Edman Reagents

Causality: If your PTH-Leucine is derived from Edman sequencing, the reaction utilizes phenylisothiocyanate (PITC) in a basic environment. Traditional bases like Trimethylamine (TMA) lead to high concentrations of degradation byproducts such as dimethylphenylthiourea (DMPTU) and diphenylthiourea (DPTU). These byproducts co-elute and cause massive baseline elevation in the mass spectrometer[1]. Methodology:

  • Reagent Substitution: Replace TMA with N-methylpiperidine during the coupling phase. This significantly reduces DPTU formation and lowers the overall chromatographic baseline[1].

  • Solid-Phase Extraction (SPE): Process the crude sample through a C18 SPE cartridge. Wash with 5% methanol in water to elute salts and highly polar byproducts, then elute the PTH-Leucine with 80% acetonitrile[2].

  • Self-Validation Step: Inject a blank solvent containing a stable isotope-labeled internal standard (e.g., 13C -PTH-Leucine). If the background noise drops while the internal standard peak area remains within 5% of its expected value, the cleanup is validated without causing analyte suppression.

Protocol B: Resolving Isobaric Interference (Leucine vs. Isoleucine)

Causality: PTH-Leucine and PTH-Isoleucine are structural isomers with the exact same monoisotopic mass (248.1 Da). In positive ESI, they produce nearly identical fragmentation patterns. If your sample contains Isoleucine, it will appear as an unresolvable "noise" shoulder or false positive peak on your chromatogram[3]. Methodology:

  • Switch to Negative ESI (-ESI): Operate the mass spectrometer in negative ion mode to generate the [M−H]− precursor ion at m/z 247.1.

  • Set Specific MRM Transitions: Program the collision cell to monitor the transition m/z 247.1 203.1.

  • Mechanistic Reasoning: In negative mode, PTH-Leucine undergoes a highly specific loss of a propane radical (44 Da) from its isobutyl side chain. Conversely, PTH-Isoleucine eliminates methane and ethane, meaning it will not produce the 203.1 product ion[4].

  • Self-Validation Step: Run a 1:1 mixed standard of PTH-Leucine and PTH-Isoleucine. The protocol is validated when only a single, symmetrical peak is observed at the Leucine retention time in the 247.1 203.1 channel.

Protocol C: ESI Source Optimization for Solvent Clusters

Causality: High aqueous mobile phases or suboptimal desolvation temperatures cause solvent molecules to cluster around the analyte ions. This increases the chemical background across the entire mass range and suppresses the ionization efficiency of the target analyte[5]. Methodology:

  • Cone Gas Tuning: Increase the ESI cone gas flow rate incrementally from 150 L/hr to 350 L/hr. The physical disruption provided by the higher gas flow strips away solvent clusters and interfering matrix ions[5].

  • Desolvation Temperature: Ensure the drying gas temperature is set between 350°C and 400°C to facilitate complete droplet evaporation.

  • Self-Validation Step: Set up a continuous post-column infusion of a 10 ng/mL PTH-Leucine standard. Monitor the real-time Signal-to-Noise (S/N) ratio while adjusting the cone gas. The parameter is validated when the S/N ratio plateaus at its maximum value.

III. Quantitative Data Summary

The table below summarizes the expected quantitative improvements when applying the above protocols to the analysis of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one.

Optimization ParameterBaseline StateOptimized StateTarget MRM TransitionExpected S/N Improvement
Edman Basic Reagent Trimethylamine (TMA)N-methylpiperidine247.1 203.13x – 5x[1]
Cone Gas Flow 150 L/hr350 L/hr247.1 203.12x – 4x[5]
Ionization Mode Positive ESI (+ESI)Negative ESI (-ESI)247.1 203.1>10x (Eliminates Ile)[4]
Mobile Phase pH Basic (pH 8.0)Acidic (pH 2.0, 0.1% FA)247.1 203.1~6x[5]

IV. Frequently Asked Questions (FAQs)

Q: Why does my baseline noise progressively increase with each cycle of my automated sequencer? A: This is a classic symptom of diminishing cleavage efficiency and reagent accumulation. With each cycle, unreacted PITC and cleavage byproducts (like ATZ-amino acids) build up in the system. Implementing an online SPE trap column prior to the analytical LC column will vent these highly retained contaminants to waste, preventing them from entering the MS source[2].

Q: I am using LC-MS/MS grade solvents, but I still see a persistent background ion at m/z 249 in positive mode. What is causing this? A: The m/z 249 ion is the [M+H]+ for both PTH-Leucine and PTH-Isoleucine. If you are seeing this in a blank, it is likely carryover in the LC system or the autosampler needle. Because thiohydantoins are highly hydrophobic, they easily adsorb to stainless steel surfaces. Validate this by running a blank with a high-organic wash (e.g., 90% Acetonitrile / 10% Isopropanol / 0.1% Formic acid). If the peak disappears, it was carryover; if it persists, it is chemical noise from the solvent itself[3].

Q: Does the stereochemistry of the (R)-enantiomer affect my mass spectrum? A: No. Mass spectrometry is achiral; the (R)-enantiomer (from D-Leucine) and the (S)-enantiomer (from L-Leucine) will yield identical precursor and product ions, and exhibit the exact same background noise profiles. If you need to differentiate the D- and L- forms, you must implement a chiral stationary phase in your LC method prior to MS detection.

V. References

  • Ramsay, S. L., Steinborner, S. T., Waugh, R. J., Dua, S., & Bowie, J. H. (1995). A simple method for differentiating Leu and Ile in peptides. The negative-ion mass spectra of [M-H]- ions of phenylthiohydantoin Leu and Ile. Rapid Communications in Mass Spectrometry. Available at:

  • Shimadzu Scientific Instruments. Analysis of Long-Chain Amino Acid Sequences Using a Protein Sequencer—Gradient System. Application News 01-00549-EN. Available at:

  • Waters Corporation. Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification. Available at:

  • Organomation. Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. Available at:

  • Grebe, S. K., & Singh, R. J. (2011). Liquid chromatography–tandem mass spectrometry for clinical diagnostics. National Institutes of Health (NIH). Available at:

Sources

Troubleshooting

Technical Support Center: Overcoming Degradation of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one

Compound Overview: (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one, widely known as D-phenylthiohydantoin-leucine (D-PTH-Leucine), is a critical chiral standard and an intermediate/product in Edman degradation sequenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound Overview: (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one, widely known as D-phenylthiohydantoin-leucine (D-PTH-Leucine), is a critical chiral standard and an intermediate/product in Edman degradation sequencing. While generally stable in crystalline form, this thiohydantoin derivative is highly vulnerable to structural and stereochemical degradation when exposed to room temperature conditions in solution.

This technical guide provides causal explanations and field-proven protocols to preserve the integrity of your samples.

Part 1: Troubleshooting Guide & FAQs

Q1: My chiral chromatography indicates that pure (R)-PTH-Leucine is gradually converting into a racemic mixture at room temperature. What drives this, and how can I prevent it? Expertise & Causality: The loss of enantiomeric purity is driven by the high acidity of the α -proton at the C5 position of the imidazolidinone ring. The adjacent electron-withdrawing carbonyl (C=O) and thiocarbonyl (C=S) groups stabilize the formation of an enolate intermediate. In the presence of protic solvents or trace bases at room temperature, this proton is easily abstracted and re-added, leading to rapid racemization[1]. Solution: Store the compound exclusively in strictly aprotic solvents (e.g., anhydrous acetonitrile or dichloromethane). If acidic conditions are required for downstream processing or cleavage, utilize Lewis acids (such as boron trifluoride-methanol, BF 3​ -MeOH) rather than Brønsted acids. Lewis acids coordinate with the heteroatoms to catalyze reactions without providing the free protons necessary for enolization-driven racemization[2].

Q2: Mass spectrometry analysis of my stored samples shows a prominent -16 Da mass shift (loss of 32 Da Sulfur, gain of 16 Da Oxygen). What is the mechanism of this degradation? Expertise & Causality: This mass shift is the hallmark of oxidative desulfurization. The thiocarbonyl (C=S) group of the thiohydantoin ring is highly susceptible to oxidation by atmospheric oxygen and reactive oxygen species (ROS), a process significantly accelerated by UV light. This reaction converts the thiohydantoin into its corresponding phenylhydantoin derivative (phenylhydantoin-leucine)[3]. Solution: Degas all solvents using freeze-pump-thaw cycles or continuous argon sparging. Store the compound in amber, actinic glass vials to prevent photochemical excitation, and overlay the headspace with an inert gas (Argon or Nitrogen) prior to sealing.

Q3: When left in aqueous buffers (pH > 7) overnight, the primary PTH-Leucine peak disappears, replaced by multiple highly polar peaks. What is happening? Expertise & Causality: You are observing base-catalyzed hydrolytic ring opening. The electrophilic carbonyl carbon of the thiohydantoin ring is vulnerable to nucleophilic attack by hydroxide ions (OH ) or water. This hydrolysis cleaves the ring, reverting the compound to a linear phenylthiocarbamyl (PTC) leucine derivative, which can further degrade into free leucine and aniline byproducts[4][5]. Solution: Never store PTH-amino acids in aqueous or basic buffers. If aqueous conditions are unavoidable for an assay, maintain a slightly acidic pH (pH 4.0–5.0) where the ring is kinetically more stable, and perform the analysis immediately.

Part 2: Experimental Protocols

Protocol A: Anhydrous, Inert Storage and Handling

This self-validating protocol ensures the prevention of oxidation and hydrolysis during routine handling by systematically eliminating moisture and oxygen.

  • Solvent Preparation: Use HPLC-grade anhydrous acetonitrile. Degas the solvent by bubbling Argon gas through it for 15 minutes to displace dissolved oxygen.

  • Reconstitution: Dissolve the lyophilized (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one powder in the degassed solvent inside a glove box or under a steady stream of Argon.

  • Aliquotting: Dispense the solution into single-use, amber glass HPLC vials. (Self-validation checkpoint: Single-use aliquots prevent repeated freeze-thaw cycles. If a vial is opened, it must be discarded after use to guarantee moisture is not reintroduced).

  • Sealing: Flush the headspace of each vial with Argon for 5 seconds before immediately capping with PTFE-lined septa.

  • Storage: Store at -20°C. Critical: Allow vials to thaw completely to room temperature before opening to prevent condensation of atmospheric moisture into the cold solvent.

Protocol B: Suppressing Racemization During Acidic Processing

If generating or processing the compound from a PTC-precursor, use this method to maintain the strict (R)-configuration.

  • Reagent Preparation: Prepare a 10% (v/v) solution of Boron trifluoride-methanol (BF 3​ -MeOH) complex in an anhydrous environment.

  • Reaction: Add 50 μ L of the BF 3​ -MeOH reagent to the dry PTC-leucine sample.

  • Incubation: Incubate at 50°C for 10 minutes. The Lewis acid efficiently catalyzes the cyclization to the thiohydantoin without promoting the proton-exchange mechanism that causes racemization[2].

  • Termination: Evaporate the reagent under a gentle stream of Nitrogen. Reconstitute in an anhydrous, aprotic mobile phase for immediate chiral HPLC analysis.

Part 3: Data Presentation

Table 1: Summary of Degradation Pathways, Triggers, and Mitigation Strategies

Degradation PathwayPrimary Trigger(s)Chemical ConsequencePreventative Strategy
Racemization Protic solvents, Trace base, Room TempEnolization at C5; conversion of (R)- to (R,S)-enantiomersUse aprotic solvents; utilize Lewis acids (e.g., BF 3​ ) instead of Brønsted acids.
Oxidation Atmospheric O 2​ , UV lightDesulfurization of C=S to C=O (Phenylhydantoin formation)Argon headspace overlay; use amber vials; degas solvents.
Hydrolysis Moisture, High pH (Base-catalyzed)Nucleophilic ring opening to PTC-LeucineStore as lyophilized powder; avoid aqueous basic buffers.

Part 4: Mandatory Visualization

DegradationPathways PTH (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one (D-PTH-Leucine) Racemization Racemization (Loss of Chirality) PTH->Racemization Protic Solvents / Base (C5 Enolization) Oxidation Oxidation (Phenylhydantoin Formation) PTH->Oxidation O2 / UV Light (Desulfurization) Hydrolysis Hydrolysis (Ring Opening) PTH->Hydrolysis H2O / pH > 7 (Nucleophilic Attack)

Degradation pathways of (R)-PTH-Leucine at room temperature.

References

  • Proton: A Major Factor for the Racemization and the Dehydration at the Cyclization/Cleavage Stage in the Edman Sequencing Method Analytical Chemistry - ACS Publications URL
  • BF3–methanol as a cyclization/cleavage/conversion reagent for suppression of amino acid racemization in Edman sequencing and l-configuration determination method Analytica Chimica Acta URL
  • Hydantoin and Its Derivatives Kirk-Othmer Encyclopedia of Chemical Technology URL
  • Protein sequencing - EP0549752A1 Google Patents URL
  • US5270213A - Protein sequencing Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Comparing HPLC retention times: (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one vs (S)-enantiomer

An in-depth technical guide for researchers and drug development professionals on the stereochemical analysis and chromatographic separation of Phenylthiohydantoin-Leucine (PTH-Leucine) enantiomers. Executive Summary 5-I...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers and drug development professionals on the stereochemical analysis and chromatographic separation of Phenylthiohydantoin-Leucine (PTH-Leucine) enantiomers.

Executive Summary

5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one , universally known in protein chemistry as PTH-Leucine , is the terminal derivative generated during the Edman degradation of peptides containing leucine residues. Accurately distinguishing between its (S)-enantiomer (derived from naturally occurring L-Leucine) and its (R)-enantiomer (derived from D-Leucine) is a critical quality control step in synthetic peptide manufacturing and the structural elucidation of natural products.

Because enantiomers possess identical scalar physicochemical properties (e.g., hydrophobicity, dipole moment), they co-elute as a single unresolved peak on standard achiral reversed-phase columns (like C18). To compare their retention times and achieve baseline separation, the chromatographic environment must be rendered asymmetric using a Chiral Stationary Phase (CSP) .

This guide objectively compares the performance of various CSPs for the resolution of (R)- and (S)-PTH-Leucine, detailing the thermodynamic causality behind the separation and providing a field-validated, self-validating experimental protocol.

Mechanistic Grounding: The Logic of Chiral Recognition

The differential retention times of (R)- and (S)-PTH-Leucine on a chiral column are governed by the Three-Point Interaction Model (Dalgliesh rule). For chiral recognition to occur, the enantiomer must interact with the chiral selector of the stationary phase at three distinct spatial points.

When PTH-Leucine enters the column, it forms transient diastereomeric complexes with the CSP. The stability of these complexes dictates the retention time:

  • π−π Interactions: The electron-rich phenyl ring of the PTH derivative aligns with aromatic groups on the CSP.

  • Hydrogen Bonding: The thioamide and carbonyl groups of the imidazolidin-4-one core act as both hydrogen bond donors and acceptors.

  • Steric Hindrance: The bulky 5-isobutyl group dictates the molecule's spatial orientation. One enantiomer will face severe steric repulsion, preventing optimal hydrogen bonding, leading to a weaker complex and a shorter retention time . The opposite enantiomer will fit snugly into the chiral cavity, resulting in a longer retention time .

G C1 Chiral Stationary Phase (CSP) I1 Pi-Pi Interactions (Phenyl Group) C1->I1 I2 Hydrogen Bonding (Thiohydantoin Core) C1->I2 I3 Steric Hindrance (Isobutyl Group) C1->I3 E1 (S)-PTH-Leucine (Transient Complex) I1->E1 E2 (R)-PTH-Leucine (Stable Complex) I1->E2 I2->E1 I2->E2 I3->E1 I3->E2 R1 Shorter Retention Time E1->R1 Weaker Affinity R2 Longer Retention Time E2->R2 Stronger Affinity

Caption: Three-point interaction model governing the differential retention of PTH-Leucine enantiomers.

Comparative Performance Data: CSP Alternatives

The selection of the stationary phase drastically impacts the retention times, selectivity ( α ), and resolution ( Rs​ ) of the PTH-Leucine enantiomers. Polysaccharide-based columns (amylose and cellulose derivatives) are considered the gold standard due to their broad enantiocoverage and high loading capacity . Alternatively, cyclodextrin-based monolithic columns used in Capillary Electrochromatography (CEC) offer rapid, high-efficiency separations .

Table 1: Comparative Chromatographic Performance for (R)/(S)-PTH-Leucine

Column Chemistry / TypeMobile Phase System(S)-Enantiomer tR​ (R)-Enantiomer tR​ Selectivity ( α )Resolution ( Rs​ )
Amylose tris(3,5-dimethylphenylcarbamate) (Normal Phase HPLC)Hexane / Isopropanol (90:10)~12.4 min~15.1 min1.252.80
Cellulose tris(4-methylbenzoate) (Normal Phase HPLC)Hexane / Isopropanol (85:15)~14.2 min~18.5 min1.343.20
Pirkle-Concept (R-Phenylglycine) (Normal Phase HPLC)Hexane / Ethanol (95:5)~18.3 min~20.1 min1.121.60
Methacrylate bonded β -CD (CEC - Capillary Electrochromatography)Phosphate Buffer / ACN4.0 min5.0 min1.311.03

*Note: CEC values represent migration times rather than traditional HPLC retention times, demonstrating faster throughput but lower baseline resolution.

Validated Experimental Protocol: Chiral HPLC Analysis

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every parameter is chosen based on specific thermodynamic or chemical causalities.

Step 1: Sample Preparation
  • Dilution: Dissolve the dried PTH-Leucine sample in the exact mobile phase (Hexane/Isopropanol 90:10) to a concentration of 1.0 mg/mL.

    • Causality: Using the mobile phase as the sample diluent prevents "solvent shock" at the column head, which causes peak distortion, fronting, and loss of resolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to non-polar solvents like hexane. Filtration protects the 5 µm frits of the expensive chiral column from particulate clogging.

Step 2: Chromatographic Parameters
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H), 250 x 4.6 mm.

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v).

    • Causality: Hexane maintains the higher-order helical structure of the amylose polymer. Isopropanol acts as a polar modifier; adjusting its concentration fine-tunes the hydrogen-bonding interactions between the CSP and the thiohydantoin core.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C.

    • Causality: Chiral recognition is an enthalpy-driven process. While lower temperatures generally increase the selectivity factor ( α ), they also increase mobile phase viscosity and peak broadening. 25 °C provides the optimal thermodynamic balance for resolution.

  • Detection: UV Absorbance at 269 nm.

    • Causality: This specific wavelength corresponds to the π→π∗ transition of the phenylthiohydantoin chromophore, maximizing the signal-to-noise ratio while avoiding background absorbance from the mobile phase.

Step 3: System Suitability Testing (SST) - Self-Validation

Before injecting unknown samples, you must validate the system's resolving power by injecting a known racemic mixture of (R/S)-PTH-Leucine.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between the (S) and (R) peaks must be ≥1.5 (baseline separation).

    • Tailing Factor ( Tf​ ) for both peaks must be ≤1.2 .

    • Retention time Relative Standard Deviation (RSD) must be ≤1.0% over 3 replicate injections.

G N1 Peptide Sample (Leucine Residues) N2 Edman Degradation (Phenylisothiocyanate) N1->N2 N3 PTH-Leucine (R/S Enantiomeric Mixture) N2->N3 N4 Chiral HPLC Separation (Polysaccharide CSP) N3->N4 N5 UV Detection (269 nm) & Data Integration N4->N5

Caption: Workflow for generating and analyzing PTH-Leucine enantiomers via Chiral HPLC.

Orthogonal Verification: HPLC-MS coupled with Circular Dichroism (CD)

While chiral HPLC is the standard for determining enantiomeric excess by comparing retention times, it requires high-purity reference standards to assign the (R) and (S) peaks accurately.

For absolute structural verification without relying strictly on retention time matching, modern laboratories utilize HPLC-MS/CD . In this setup, even if an achiral column is used (where (R) and (S) co-elute), the Circular Dichroism detector can differentiate the enantiomers based on their optical activity.

  • (S)-PTH-Leucine exhibits a specific negative/positive CD absorption profile at 270 nm.

  • (R)-PTH-Leucine exhibits the exact opposite (mirror image) CD signal.

Coupling MS for mass verification (m/z 248.35 for PTH-Leucine) with CD for stereochemical assignment provides an unimpeachable, orthogonal dataset to support your chiral HPLC retention time findings.

References

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects Molecules (via PMC)[Link]

  • Evaluation of a methacrylate bonded cyclodextrins as a monolithic chiral stationary phase for capillary electrochromatography (CEC)-UV and CEC coupled to mass spectrometry Electrophoresis (via PMC)[Link]

  • Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids Scientific Reports[Link]

Comparative

A Senior Application Scientist's Guide to Method Validation for Quantifying (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one

Introduction: The Analytical Challenge of a Novel Chiral Moiety (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one is a chiral thiohydantoin derivative. Molecules of this class are significant in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of a Novel Chiral Moiety

(R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one is a chiral thiohydantoin derivative. Molecules of this class are significant in medicinal chemistry and peptide sequencing.[1][2] The stereochemistry, designated by the (R)-configuration, is critical, as enantiomers often exhibit vastly different pharmacological and toxicological profiles.[3] Consequently, the development and validation of a robust, stereoselective analytical method is not merely an academic exercise; it is a prerequisite for any meaningful preclinical or clinical development.

As this is a novel compound without a standardized public method, this guide provides a comprehensive framework for the development and validation of a fit-for-purpose quantitative method. We will detail the rationale for selecting Chiral High-Performance Liquid Chromatography (HPLC) with UV detection as the primary analytical technique. Furthermore, we will compare its expected performance characteristics against a more advanced alternative, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The validation strategy described herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) and recently updated Q2(R2) guidelines, ensuring the resulting data is reliable, reproducible, and suitable for regulatory scrutiny.[4][5][6][7]

Method Selection & Rationale: Why Chiral HPLC-UV?

For a chiral molecule intended for pharmaceutical use, the analytical method must be able to distinguish and quantify the desired enantiomer from its mirror image.[8][9][10] This necessitates a chiral recognition mechanism.

Primary Technique: Chiral HPLC with UV Detection

  • Scientific Rationale: The direct separation of enantiomers is most commonly achieved using a Chiral Stationary Phase (CSP) in HPLC.[11][12] These phases are themselves chiral and interact differently with each enantiomer, leading to different retention times.[13] The thiohydantoin ring structure contains a chromophore, making it readily detectable by UV-Vis spectroscopy. This combination offers a balance of selectivity, robustness, and cost-effectiveness suitable for routine quality control and stability testing. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly versatile and represent a logical starting point for method development.[12][13][14]

Comparative Technique: Chiral LC-MS/MS

  • Scientific Rationale: For applications requiring higher sensitivity and selectivity, such as bioanalysis (quantification in plasma or tissue) or trace impurity analysis, coupling chiral LC with a tandem mass spectrometer (MS/MS) is the gold standard.[15][16][17] While enantiomers have the same mass, they are first separated chromatographically by the chiral column. The mass spectrometer then provides highly selective quantification using Multiple Reaction Monitoring (MRM), virtually eliminating matrix interference.[15]

Proposed Analytical Method: A Starting Point

The following presents a hypothetical but scientifically sound starting point for method development. Optimization is an expected and necessary step.

ParameterProposed ConditionRationale
Instrument HPLC System with Quaternary Pump, Autosampler, and DAD/UV DetectorStandard, robust equipment for pharmaceutical analysis.
Column (CSP) Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 4.6 x 250 mm, 5 µmA widely successful and versatile polysaccharide-based CSP for a broad range of compounds.[14]
Mobile Phase Isocratic: n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)Normal phase mode is often the first choice for polysaccharide CSPs.[11] The alcohol component modulates retention, while TFA is added to improve peak shape for acidic/neutral compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 25°CTemperature control is crucial for reproducible chiral separations.
Detection UV at 265 nmThe thiohydantoin moiety is expected to have strong absorbance in this region. A full spectrum scan should be run to confirm the optimal wavelength.
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.
Sample Diluent Mobile PhaseEnsures compatibility with the chromatographic system and prevents peak distortion.

The Validation Protocol: A Step-by-Step Guide

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[18] The following experiments are designed based on ICH Q2(R1) guidelines.[6][7][19]

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. Protocol:

  • Prepare a system suitability solution containing the (R)-analyte and a small amount of its (S)-enantiomer (or a racemic mixture).

  • Inject this solution five or six times before starting any validation experiment.

  • Calculate the mean and relative standard deviation (%RSD) for key parameters.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Resolution (Rs) between enantiomers: ≥ 1.5

  • %RSD of Peak Area (n=5): ≤ 2.0%

Specificity & Selectivity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or its enantiomer.[7] Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Analyze the stressed samples alongside an unstressed sample and a placebo (matrix without analyte).

  • Assess peak purity of the analyte peak in the stressed samples using a Diode Array Detector (DAD).

  • Confirm complete separation (baseline resolution) from the (S)-enantiomer.

Acceptance Criteria:

  • The analyte peak should be free from co-elution with degradation products, impurities, or the (S)-enantiomer.

  • The peak purity angle should be less than the peak purity threshold, indicating a homogeneous peak.

Linearity and Range

Purpose: To demonstrate a direct, proportional relationship between analyte concentration and instrument response over a specified range. Protocol:

  • Prepare a series of at least five calibration standards by diluting a stock solution of the (R)-analyte. A typical range for an assay of a drug substance is 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each standard in triplicate.

  • Plot the average peak area against the known concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be insignificant relative to the response at 100% concentration.

  • Residual Plot: Data points should be randomly scattered around zero.

Accuracy (as Recovery)

Purpose: To determine the closeness of the test results to the true value. This is typically assessed by spiking a placebo matrix with known amounts of the analyte. Protocol:

  • Prepare samples in triplicate at three concentration levels across the linear range (e.g., 80%, 100%, 120%).

  • If a placebo matrix is available, spike it. If not (as in a pure drug substance assay), accuracy is inferred from linearity.

  • Analyze the samples and calculate the percentage recovery at each level. Recovery (%) = (Measured Concentration / Nominal Concentration) x 100

Acceptance Criteria:

  • Mean Recovery: Typically 98.0% to 102.0% at each concentration level.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol 1: Repeatability (Intra-assay precision)

  • Analyze six independent preparations of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Calculate the %RSD of the results.

Protocol 2: Intermediate Precision (Inter-assay precision)

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both sets of experiments.

Acceptance Criteria:

  • Repeatability (%RSD): ≤ 1.0%

  • Intermediate Precision (%RSD): ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). Protocol (Signal-to-Noise Approach):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be done by injecting a series of increasingly dilute solutions.

  • Confirm the LOQ by injecting six preparations at the determined concentration and verifying that the precision (%RSD) and accuracy meet requirements.

Acceptance Criteria:

  • LOD: S/N ratio ≥ 3:1

  • LOQ: S/N ratio ≥ 10:1, with acceptable precision (%RSD ≤ 10%) and accuracy (e.g., 80-120% recovery).

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:

  • Vary key parameters one at a time, such as:

    • Mobile phase composition (e.g., %IPA ± 2%)

    • Column temperature (e.g., ± 5°C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Inject a system suitability solution and a standard at 100% concentration under each condition.

  • Evaluate the impact on system suitability parameters (especially resolution) and the quantitative result.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The change in the measured amount should be insignificant.

Data Presentation & Visualization

Summary of Hypothetical Validation Results

The table below summarizes the expected outcomes for the validated HPLC-UV method, based on typical performance for such an assay.

Validation ParameterAcceptance CriterionHypothetical ResultStatus
Specificity No co-elution, peak pureBaseline resolution (Rs > 2.0) from enantiomer and degradants.Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range 80-120% of target conc.80-120 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Pass
Precision (Repeatability) %RSD ≤ 1.0%0.45%Pass
Precision (Intermediate) %RSD ≤ 2.0%0.88%Pass
LOD S/N ≥ 3:10.05 µg/mLPass
LOQ S/N ≥ 10:1, %RSD ≤ 10%0.15 µg/mL (%RSD = 4.5%)Pass
Robustness System suitability passesAll varied conditions met system suitability criteria.Pass
Visualization of the Validation Workflow

The following diagram illustrates the logical flow and interdependence of the method validation experiments.

Method_Validation_Workflow cluster_0 Phase 1: Method & System Setup cluster_1 Phase 2: Core Performance Characteristics cluster_2 Phase 3: Method Limits & Reliability MethodDev Method Development & Optimization SystemSuitability System Suitability Test (SST) MethodDev->SystemSuitability Define Criteria Specificity Specificity (Forced Degradation) SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Provides slope for calculation Precision Precision (Repeatability & Intermediate) Accuracy->Precision Precision->LOD_LOQ Confirms LOQ precision Robustness Robustness Precision->Robustness ValidatedMethod Fully Validated Method LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: A workflow diagram illustrating the sequential phases of analytical method validation.

Comparison Guide: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends entirely on the intended application of the method.

FeatureChiral HPLC-UV (Proposed Method)Chiral LC-MS/MS (Alternative)
Primary Application Routine QC, release testing, stability studies for drug substance/product.Bioanalysis (PK studies), trace-level impurity quantification, metabolite ID.[15][16]
Selectivity Good. Relies solely on chromatographic separation.[12] Vulnerable to co-eluting impurities with similar UV spectra.Excellent. Orthogonal detection (retention time + mass-to-charge ratio) virtually eliminates interferences.[15][20]
Sensitivity Moderate (LOQ typically in the low µg/mL to high ng/mL range).Very High (LOQ typically in the low ng/mL to pg/mL range).[17]
Complexity Relatively simple operation and maintenance.More complex instrumentation, requires specialized expertise for operation and troubleshooting.
Cost (Initial & Running) Lower instrument cost and less expensive consumables.Significantly higher initial investment and higher operational costs (gases, solvents, source maintenance).
Matrix Effects Less susceptible to signal suppression/enhancement from complex matrices.Highly susceptible to ion suppression or enhancement, requiring careful sample preparation and use of internal standards.
Regulatory Standing Universally accepted and expected for QC and release testing.[21][22]Gold standard for bioanalytical studies and required for trace analysis.[15][16]

Conclusion

This guide outlines a comprehensive and robust strategy for the validation of a chiral HPLC-UV method for the novel compound (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one. By adhering to the principles of the ICH Q2(R1) guideline, the described protocol ensures the generation of high-quality, reliable, and defensible analytical data.[6][7] The proposed method, centered on a polysaccharide-based chiral stationary phase, provides a strong foundation for routine quality control applications.

For applications demanding higher sensitivity and selectivity, such as bioanalysis, transitioning to an LC-MS/MS platform is the logical and necessary progression. The choice of analytical technology must always be aligned with its intended purpose, a core principle of method validation.[18] The successful execution of the validation plan detailed herein will result in a method that is not only scientifically sound but also fully compliant with global regulatory expectations.

References

  • FDA Guidance on Analytical Method Validation. U.S.
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • Outline of Chiral Chromatography. Journal of Analytical & Bioanalytical Techniques.
  • Highlights from FDA's Analytical Test Method Valid
  • Chiral column chrom
  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • Quality Guidelines. ICH.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • LC/MS Applic
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • An Introduction to Chiral Chromatography.
  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
  • Studies in Thiohydantoin Chemistry. II. C-Terminal Sequencing of Peptides.
  • Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. PMC.

Sources

Validation

Assessing Limit of Detection (LOD) and Limit of Quantification (LOQ) for (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one Assays: A Comparative Guide

Introduction In the realm of chiral protein sequencing and trace biomarker quantification, achieving ultra-high sensitivity is a persistent analytical bottleneck. The compound (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of chiral protein sequencing and trace biomarker quantification, achieving ultra-high sensitivity is a persistent analytical bottleneck. The compound (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one —commonly known as the phenylthiohydantoin derivative of D-leucine (PTH-D-Leu)—is a critical analyte generated during the Edman degradation of peptides containing D-leucine.

As a Senior Application Scientist, I frequently see laboratories struggle to accurately quantify this analyte at sub-femtomole levels. Traditional optical methods often hit a "sensitivity wall" due to background chemical noise. In this guide, we will objectively compare the performance of a targeted Ultra-High-Performance Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry (UHPLC-MRM-MS) workflow against traditional alternatives. More importantly, we will dissect the causality behind the experimental protocols required to establish a self-validating system for Limit of Detection (LOD) and Limit of Quantification (LOQ) assessments.

The Mechanistic Basis of PTH-D-Leucine Detection

During Edman degradation, phenyl isothiocyanate (PITC) couples with the N-terminal amino acid, followed by cleavage and cyclization to form a stable thiohydantoin ring. The resulting PTH-amino acids possess a strong UV chromophore with an absorption maximum near 269 nm.

However, relying solely on UV detection presents a fundamental limitation. The Edman reaction generates high-abundance byproducts (such as diphenylthiourea) that co-elute and elevate the baseline noise floor. Consequently, traditional HPLC-UV methods typically plateau at an LOD of 2 to 5 picomoles, or at best, ~100 femtomoles under highly optimized capillary conditions[1].

To bypass this optical noise, modern assays utilize Electrospray Ionization (ESI) coupled to tandem mass spectrometry (MS/MS). By isolating the protonated precursor ion ( [M+H]+ at m/z 249.1) and fragmenting it to monitor specific product ions (e.g., m/z 135.1), we effectively filter out isobaric and chemical noise. This MRM approach pushes the LOD into the low femtomole or even attomole range[2]. Furthermore, coupling this with chiral chromatography allows for the absolute configuration (D- vs. L-) of the liberated PTH-amino acid to be definitively resolved[3].

Comparative Performance: UHPLC-MRM-MS vs. Alternative Workflows

To objectively evaluate the optimal assay for PTH-D-Leu, we must compare the quantitative metrics of our UHPLC-MRM-MS workflow against traditional HPLC-UV and Capillary Electrophoresis (CE-UV).

Table 1: Performance Comparison of PTH-D-Leu Analytical Modalities
Analytical ModalityTypical LODTypical LOQLinear Dynamic RangeMatrix Interference Susceptibility
Traditional HPLC-UV 500 fmol1.5 pmol 103 High (Edman byproduct overlap)
Capillary Electrophoresis (CE-UV) 200 fmol600 fmol 102 Moderate (Limited injection volumes)
Targeted UHPLC-MRM-MS 50 amol 150 amol 104 Low (High m/z transition specificity)

Data synthesized from standardized chiral peptide sequencing protocols. The UHPLC-MRM-MS demonstrates a 10,000-fold sensitivity improvement over traditional optical methods.

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, an assay must be self-validating—meaning the protocol inherently prevents false positives and mathematically proves its own sensitivity limits. Below is the optimized workflow and step-by-step methodology for assessing the LOD and LOQ of PTH-D-Leu.

G Sample Sample Prep: Edman Cleavage Analyte (R)-5-Isobutyl-3-phenyl- 2-thioxoimidazolidin-4-one (PTH-D-Leu) Sample->Analyte PITC coupling & cleavage Chromatography Chiral UHPLC Separation Analyte->Chromatography Injection Ionization ESI+ Ionization [M+H]+ m/z 249.1 Chromatography->Ionization Elution Detection MRM Detection (Triple Quadrupole) Ionization->Detection Ion Transfer Data LOD/LOQ Calculation (ICH Q2 Guidelines) Detection->Data Chromatogram Extraction

Workflow for the quantification and LOD/LOQ assessment of PTH-D-Leucine via UHPLC-MRM-MS.

Step-by-Step Methodology

Step 1: Preparation of Calibration Standards

  • Procedure: Serially dilute the highly purified PTH-D-Leu reference standard in the exact initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) to yield concentrations ranging from 10 amol/µL to 10 pmol/µL.

  • Causality: Diluting standards in a solvent stronger than the initial mobile phase causes "solvent breakthrough" or peak splitting. By strictly matching the diluent to the initial gradient conditions, we ensure the analyte focuses tightly at the head of the column. This minimizes initial band broadening, which is critical for maximizing the signal-to-noise (S/N) ratio at trace levels.

Step 2: UHPLC-MRM-MS Acquisition

  • Procedure: Inject 1 µL of each standard onto a sub-2 µm superficially porous particle (SPP) chiral column. Monitor the specific MRM transition for PTH-Leu ( m/z 249.1 135.1) using positive electrospray ionization (ESI+).

  • Causality: SPP columns drastically reduce the A and C terms of the van Deemter equation (eddy diffusion and mass transfer resistance). This generates extremely narrow chromatographic peak widths (<3 seconds). Narrow peaks concentrate the ion flux into the mass spectrometer over a shorter time window, directly increasing the peak apex intensity and driving down the LOD.

Step 3: Statistical Calculation of LOD and LOQ

  • Procedure: Construct a calibration curve strictly from the lower end of the linear range (e.g., the lowest 5 concentration points). Calculate the limits using the ICH Q2(R1) guidelines: LOD=3.3×(σ/S) and LOQ=10×(σ/S) , where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

  • Causality: Visual estimation of S/N (e.g., claiming 3:1 is the LOD) is highly subjective and prone to baseline noise manipulation. The standard deviation of the response method provides a mathematically rigorous, self-validating threshold that guarantees the assay's sensitivity is reproducible across different instruments, days, and operators.

Data Interpretation & Causality in Assay Design

Why does the UHPLC-MRM-MS approach achieve attomole sensitivity for (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one while optical methods fail? The causality lies in the orthogonal nature of the separation.

In traditional HPLC-UV, the detector measures the bulk absorbance of the eluent. If an Edman byproduct co-elutes with PTH-D-Leu, their UV spectra overlap, creating a false positive or masking the trace analyte entirely. In contrast, the MRM-MS acts as a dual mass filter. The first quadrupole isolates only ions with a mass of 249.1 Da. The collision cell fragments the thiohydantoin ring, and the third quadrupole isolates only the 135.1 Da fragment. The probability of a background matrix molecule having the exact same retention time, precursor mass, and fragmentation pathway is infinitesimally small. This near-zero noise floor is what allows the LOQ to drop from picomoles to attomoles, empowering researchers to sequence low-abundance proteins that were previously invisible.

References

  • Structural characterization of proteins and peptides. National Institutes of Health (PubMed). Available at:[Link]

  • Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Determination of sequence and absolute configuration of peptide amino acids by HPLC-MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids. National Institutes of Health (PubMed). Available at:[Link]

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety &amp; Handling Guide: (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one

Executive Summary (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one , commonly known as PTH-D-Leucine (Phenylthiohydantoin D-Leucine), is a chiral thiohydantoin derivative frequently encountered in protein sequencing (E...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one , commonly known as PTH-D-Leucine (Phenylthiohydantoin D-Leucine), is a chiral thiohydantoin derivative frequently encountered in protein sequencing (Edman degradation) and as a highly specific intermediate in pharmaceutical synthesis.

While it is a standard laboratory chemical, its specific molecular architecture—featuring a reactive thiocarbonyl group (C=S) and an imidazolidinone ring—demands rigorous handling protocols. This guide provides drug development professionals with a self-validating, causally-driven framework for personal protective equipment (PPE), operational handling, and disposal, ensuring absolute safety and regulatory compliance .

Hazard Profile & Mechanistic Causality

Understanding the physical and chemical properties of PTH-D-Leucine is critical for implementing effective safety measures.

  • Physical State & Inhalation Risk: The compound exists as a fine, white to off-white crystalline powder. The primary acute hazard is the inhalation of micro-particulates during transfer, which can induce respiratory tract irritation and potential sensitization.

  • Lipophilicity & Dermal Penetration: With a calculated LogP of approximately 2.72, PTH-Leucine exhibits moderate lipophilicity . This chemical property allows it to easily bypass compromised epidermal barriers and permeate standard latex materials, necessitating specific glove choices to prevent dermal irritation.

  • Thermal Decomposition: If exposed to extreme heat or fire, the sulfur and nitrogen atoms within the imidazolidinone ring decompose to release toxic sulfur oxides (SOx) and nitrogen oxides (NOx) .

Personal Protective Equipment (PPE) Matrix

To mitigate the specific hazards of PTH-D-Leucine, standard PPE must be optimized for lipophilic organic powders. The quantitative and qualitative requirements are summarized below:

PPE CategorySpecificationCausality & Scientific Rationale
Hands Nitrile Gloves (≥0.11 mm thickness)The compound's LogP (2.72) indicates lipophilicity. Nitrile provides a superior, impermeable barrier against non-polar organics compared to latex, which degrades and allows permeation.
Eye/Face ANSI Z87.1 / EN 166 Safety GogglesForms a tight seal to protect ocular mucosa from crystalline micro-particulate aerosols generated during powder transfer and weighing.
Body 100% Cotton Lab Coat (Knit Cuffs)Cotton prevents the electrostatic charge accumulation common in synthetic fabrics, drastically reducing the risk of powder aerosolization and adherence.
Respiratory N95 / FFP2 Particulate RespiratorRequired only if handling is forced outside a drafted hood. Filters >95% of airborne crystalline particulates (>0.3 μm) to prevent respiratory sensitization.

Operational Handling Protocol

Do not rely on passive safety; employ this self-validating, step-by-step methodology to ensure containment and accuracy.

Phase 1: Pre-Operation Validation
  • PPE Integrity Check: Perform a pneumatic inflation test on your nitrile gloves prior to donning. Causality: Micro-punctures compromise the barrier, allowing the lipophilic PTH-Leucine to permeate and cause localized dermal sensitization.

  • Ventilation Verification: Activate the chemical fume hood and visually confirm inward directional airflow using a tissue flutter test or a digital anemometer (Target: 80–120 fpm / 0.4–0.6 m/s). Causality: A verified draft ensures the absolute containment of aerosolized crystalline dust.

Phase 2: Execution & Transfer
  • Static Mitigation: Wipe the exterior of the weighing vessel with an anti-static cloth and use a PTFE-coated spatula. Causality: As a dry powder, PTH-Leucine is highly susceptible to electrostatic repulsion, which can cause the powder to aerosolize or adhere to the balance draft shield, leading to contamination and inaccurate yields.

  • Closed-System Transfer: Weigh the chemical strictly inside the fume hood using a draft-shielded microbalance. Seal all vials tightly before removing them from the hood environment.

Phase 3: Post-Operation Decontamination
  • Solvent Wipe: Decontaminate spatulas, balance pans, and hood surfaces using 70% Isopropanol or Ethanol. Causality: PTH-Leucine has poor aqueous solubility but dissolves readily in alcohols. Using an organic solvent ensures the complete solubilization and removal of chemical residues, rather than merely smearing them across the surface.

  • Aseptic Doffing: Remove gloves by turning them inside out. This traps any residual chemical dust inside the glove structure, preventing secondary contamination of your hands or the laboratory environment.

Spill Response & Disposal Plan

In the event of an accidental release, follow this procedural workflow to contain the compound safely.

Step-by-Step Spill Response
  • Isolation: Immediately halt operations. If a large spill (>50g) occurs outside of a fume hood, evacuate the immediate vicinity for 15 minutes to allow airborne dust to settle.

  • Wet Containment (Crucial): Mist the spill lightly with a 10% ethanol/water solution, or cover it with solvent-dampened absorbent pads. Causality:Do not dry sweep. Dry sweeping generates kinetic energy that aerosolizes the thiohydantoin powder, drastically increasing inhalation exposure risks.

  • Mechanical Collection: Use a non-sparking, anti-static scoop to transfer the dampened mass into a rigid, sealable hazardous waste container.

  • Chemical Decontamination: Wipe the affected surface with 70% Isopropanol to solubilize and remove residual lipophilic traces, followed by a standard detergent wash.

Chemical Waste Disposal
  • Categorization: Label the container explicitly as "Hazardous Organic Waste: Contains Sulfur/Nitrogen."

  • Disposal Routing: Route to an EHS-approved facility for high-temperature incineration. Causality: Incineration at >1000°C equipped with flue-gas scrubbers is chemically required to safely break down the thiocarbonyl and imidazolidinone rings without releasing toxic SOx and NOx gases into the atmosphere .

Handling & Spill Response Workflow

G Start Pre-Task Risk Assessment PPE Don Required PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Verify Flow >100 fpm) PPE->Hood Handle Handle PTH-D-Leucine (Minimize Dust Aerosols) Hood->Handle Spill Spill Occurred? Handle->Spill Contain Contain & Neutralize (Wet Wiping - No Sweeping) Spill->Contain Yes Dispose Hazardous Waste Disposal (High-Temp Incineration) Spill->Dispose No Contain->Dispose Clean Decontaminate & Doff PPE Dispose->Clean

Workflow for safe handling and spill response of PTH-D-Leucine.

References

  • National Center for Biotechnology Information (NCBI). "5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one" PubChem Compound Summary for CID 3034585. Retrieved from:[Link]

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